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  • Product: rac N-tert-Butoxycarbonyl Viloxazine
  • CAS: 1330189-29-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of rac N-tert-Butoxycarbonyl Viloxazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the synthetic pathway to rac N-tert-Butoxycarbonyl Viloxazine, a key intermediate in the...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to rac N-tert-Butoxycarbonyl Viloxazine, a key intermediate in the development of novel therapeutics. Viloxazine, a selective norepinephrine reuptake inhibitor, has seen renewed interest for its therapeutic potential. The introduction of the tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen allows for further derivatization and the synthesis of new chemical entities. This document details the well-established two-step synthesis of the racemic Viloxazine core, followed by a robust protocol for its N-Boc protection. The causality behind experimental choices, detailed step-by-step methodologies, and supporting data are presented to ensure scientific integrity and reproducibility.

Introduction: Viloxazine and the Rationale for N-Boc Protection

Viloxazine, chemically known as (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor (SNRI).[1] Historically marketed as an antidepressant, it has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The morpholine ring is a critical pharmacophore, and the secondary amine within this ring presents a strategic point for chemical modification.

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in organic synthesis.[1][3] Its popularity stems from its stability in a broad range of reaction conditions and its straightforward removal under acidic conditions.[3] The synthesis of rac N-tert-Butoxycarbonyl Viloxazine serves two primary purposes in drug discovery and development:

  • Facilitation of Further Derivatization: The Boc-protected nitrogen is rendered unreactive to many reagents, allowing for selective chemical modifications at other positions of the Viloxazine scaffold.

  • Development of Novel Prodrugs or Analogs: The Boc group itself can be part of a larger molecular design, or its presence can enable synthetic routes to novel analogs with altered pharmacokinetic or pharmacodynamic profiles.

This guide will first elucidate the synthesis of the racemic Viloxazine precursor, followed by a detailed protocol for the N-Boc protection step.

Synthetic Pathway Overview

The synthesis of rac N-tert-Butoxycarbonyl Viloxazine is achieved through a three-step sequence starting from commercially available 2-ethoxyphenol and epichlorohydrin.

Synthesis_Pathway A 2-Ethoxyphenol + Epichlorohydrin B Step 1: Epoxidation A->B Base, Solvent C 1-(2-Ethoxyphenoxy)-2,3-epoxypropane B->C D Step 2: Ring Formation C->D Aminoethyl source, Base E rac-Viloxazine D->E F Step 3: N-Boc Protection E->F (Boc)₂O, Base, Solvent G rac N-tert-Butoxycarbonyl Viloxazine F->G

Caption: Overall synthetic workflow for rac N-tert-Butoxycarbonyl Viloxazine.

Experimental Protocols

Part I: Synthesis of rac-Viloxazine

The synthesis of racemic Viloxazine is a well-documented two-step process involving the formation of an epoxide intermediate followed by ring closure to form the morpholine core.[4][5][6]

This initial step involves the Williamson ether synthesis between 2-ethoxyphenol and epichlorohydrin to form the key epoxide intermediate. The use of a phase-transfer catalyst can significantly improve the reaction efficiency.[5][6]

Reaction Scheme:

Detailed Protocol:

  • To a stirred solution of 2-ethoxyphenol (1.0 eq) in a suitable solvent such as toluene or water, add a base like sodium hydroxide or potassium carbonate (1.1-1.5 eq).[5][7]

  • A phase-transfer catalyst, for instance, tetrabutylammonium hydrogen sulfate (n-Bu₄NHSO₄), can be added at this stage.[5]

  • Add epichlorohydrin (1.1-3.0 eq) dropwise to the mixture at room temperature.[7][8]

  • Stir the reaction mixture vigorously at a temperature ranging from room temperature to 60°C for 4-12 hours.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, if a biphasic system is used, separate the organic layer. If the reaction is performed in a single solvent, perform an aqueous workup by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2-ethoxyphenoxy)-2,3-epoxypropane.

  • The crude product can be purified by vacuum distillation if necessary.

Causality of Experimental Choices:

  • Base: The base is essential to deprotonate the phenolic hydroxyl group of 2-ethoxyphenol, forming the more nucleophilic phenoxide ion required for the reaction with epichlorohydrin.

  • Phase-Transfer Catalyst: In biphasic systems, the phase-transfer catalyst facilitates the transport of the phenoxide ion from the aqueous phase to the organic phase where epichlorohydrin resides, thereby accelerating the reaction rate.

  • Excess Epichlorohydrin: Using an excess of epichlorohydrin can help to drive the reaction to completion and minimize the formation of dimer impurities.[7]

The synthesized epoxide is then reacted with an amino source, such as 2-aminoethyl hydrogen sulfate, in the presence of a strong base. This leads to the opening of the epoxide ring followed by an intramolecular cyclization to form the morpholine ring of Viloxazine.[5][6]

Reaction Scheme:

Detailed Protocol:

  • To a solution of 1-(2-ethoxyphenoxy)-2,3-epoxypropane (1.0 eq) in a suitable solvent like ethanol, add 2-aminoethyl hydrogen sulfate (1.0-1.2 eq).

  • Add a strong base, such as sodium hydroxide, to the mixture.[5][6]

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in water and extract the Viloxazine free base with an organic solvent such as diethyl ether or dichloromethane.

  • Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate in vacuo to obtain crude rac-Viloxazine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Causality of Experimental Choices:

  • Strong Base: A strong base is required for the deprotonation of the amino group of 2-aminoethyl hydrogen sulfate and to facilitate the intramolecular cyclization by deprotonating the hydroxyl group formed after the epoxide ring opening.

  • Heating: The reaction is typically heated to overcome the activation energy for both the epoxide ring-opening and the subsequent cyclization step.

Part II: Synthesis of rac N-tert-Butoxycarbonyl Viloxazine

This step involves the protection of the secondary amine of the morpholine ring in rac-Viloxazine using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction.[1][3]

NBoc_Protection cluster_reactants Reactants cluster_conditions Conditions Viloxazine rac-Viloxazine Product rac N-tert-Butoxycarbonyl Viloxazine Viloxazine->Product Reaction Boc2O (Boc)₂O Boc2O->Product Reaction Solvent Solvent (e.g., THF, DCM) Base Base (e.g., TEA, NaOH)

Caption: Key components for the N-Boc protection of rac-Viloxazine.

Reaction Scheme:

Detailed Protocol:

  • Dissolve rac-Viloxazine (1.0 eq) in a suitable anhydrous solvent such as Tetrahydrofuran (THF) or Dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.[3]

  • Add a base, such as triethylamine (TEA) (1.2-1.5 eq), to the solution and stir for 5-10 minutes at room temperature.[3] Alternatively, for water-soluble amines, a biphasic system with a base like sodium hydroxide can be employed.[3]

  • In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) in a minimal amount of the same solvent.

  • Add the (Boc)₂O solution dropwise to the stirring Viloxazine solution at room temperature.

  • Stir the reaction mixture at room temperature for 2-12 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.[3]

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to afford the crude rac N-tert-Butoxycarbonyl Viloxazine.

  • If necessary, purify the product by column chromatography on silica gel.

Causality of Experimental Choices:

  • Di-tert-butyl dicarbonate ((Boc)₂O): This is the standard reagent for introducing the Boc protecting group. It is electrophilic at the carbonyl carbons and reacts readily with the nucleophilic secondary amine of Viloxazine.[3]

  • Base: The base (e.g., triethylamine) acts as a proton scavenger, neutralizing the acidic proton generated during the reaction and driving the equilibrium towards the product.[3]

  • Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted (Boc)₂O, the base, and other water-soluble byproducts, leading to a cleaner crude product.

Data Presentation

Table 1: Summary of Reagents and Typical Reaction Conditions

StepReactantsKey ReagentsSolvent(s)TemperatureTypical Reaction Time
12-Ethoxyphenol, EpichlorohydrinNaOH or K₂CO₃, Phase-Transfer CatalystToluene, WaterRoom Temp. - 60°C4-12 hours
21-(2-Ethoxyphenoxy)-2,3-epoxypropane, 2-Aminoethyl hydrogen sulfateNaOHEthanolReflux4-8 hours
3rac-Viloxazine, Di-tert-butyl dicarbonateTriethylamine (TEA)THF, DCMRoom Temp.2-12 hours

Conclusion

The synthetic pathway to rac N-tert-Butoxycarbonyl Viloxazine presented in this guide is robust, well-characterized, and utilizes standard organic chemistry transformations. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers and drug development professionals to synthesize this valuable intermediate. The successful N-Boc protection of the Viloxazine core opens up avenues for the exploration of novel analogs and prodrugs, contributing to the advancement of medicinal chemistry in the field of neuroscience and beyond.

References

  • A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available at: [Link]

  • Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols. PubMed. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.
  • Di-tert-butyl dicarbonate. Wikipedia. Available at: [Link]

  • Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. Available at: [Link]

  • Ranolazine Intermediate, An Efficient Synthesis of 1-(2-Methoxyphenoxy)-2,3-epoxypropane: Key Intermediate of β-Adrenoblockers. New Drug Approvals. Available at: [Link]

  • Boc Protection Mechanism (Boc2O). Common Organic Chemistry. Available at: [Link]

  • Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. The Journal of Organic Chemistry. Available at: [Link]

  • Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. SciSpace. Available at: [Link]

  • An isolated dimer impurity of Viloxazine. Technical Disclosure Commons. Available at: [Link]

  • WO2011130194A2 - Methods for producing viloxazine salts and novel polymorphs thereof. Google Patents.

Sources

Exploratory

N-tert-Butoxycarbonyl Viloxazine: Mechanistic Speculation and Pharmacological Framework for a Putative Lipophilic Prodrug

Introduction & Pharmacological Baseline Viloxazine is a multimodal therapeutic agent primarily utilized in the treatment of attention-deficit/hyperactivity disorder (ADHD). Its established mechanism of action (MoA) invol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Baseline

Viloxazine is a multimodal therapeutic agent primarily utilized in the treatment of attention-deficit/hyperactivity disorder (ADHD). Its established mechanism of action (MoA) involves selective inhibition of the norepinephrine transporter (NET) with an IC50​ of approximately 0.26 µM, complemented by significant modulatory effects on the serotonergic system, specifically acting as a 5-HT2B receptor antagonist and a 5-HT2C receptor agonist[1][2].

Structurally, viloxazine is a morpholine derivative. The secondary amine within its morpholine ring is pharmacophorically critical; at physiological pH, this amine is protonated and forms an essential salt bridge with a conserved aspartate residue (Asp75) in the central orthosteric binding site of the human norepinephrine transporter[3].

N-tert-Butoxycarbonyl (N-Boc) Viloxazine is a synthetic derivative where the critical secondary amine is masked by a bulky, lipophilic tert-butoxycarbonyl protecting group. While traditionally viewed merely as a synthetic intermediate, evaluating N-Boc viloxazine as an active pharmaceutical ingredient (API) or prodrug presents a fascinating pharmacological puzzle. This whitepaper establishes a predictive mechanistic framework and a self-validating experimental pipeline to characterize the putative MoA of N-Boc viloxazine.

Structural Hypothesis: The Impact of the N-Boc Modification

The addition of an N-Boc group fundamentally alters the physicochemical and pharmacodynamic properties of the parent molecule. We hypothesize two primary functional consequences:

  • Orthosteric Occlusion: The N-Boc group is both sterically demanding and electron-withdrawing. It neutralizes the basicity of the morpholine nitrogen, preventing protonation at physiological pH. Consequently, the critical ionic interaction with Asp75 in NET is abolished, rendering the intact N-Boc molecule theoretically inactive at the primary NET orthosteric site[4].

  • Enhanced Lipophilicity and BBB Penetration: The tert-butyl moiety significantly increases the molecule's partition coefficient (LogP). This suggests that N-Boc viloxazine would exhibit rapid, passive diffusion across the blood-brain barrier (BBB), potentially acting as a highly penetrant central nervous system (CNS) depot.

Table 1: Comparative Predicted Pharmacological Profile
PropertyViloxazine (Parent)N-Boc Viloxazine (Putative)Mechanistic Consequence
Amine State (pH 7.4) Protonated (Cationic)Neutral (Carbamate)Loss of Asp75 salt bridge at NET.
NET Affinity ( IC50​ ) ~0.26 µM[2]> 100 µM (Predicted)Inactive as a direct reuptake inhibitor.
Lipophilicity (LogP) Moderate (~1.2)High (> 3.0)Enhanced lipid membrane partitioning.
Primary MoA Direct NET/5-HT bindingProdrug / AllostericRequires cleavage for orthosteric action.

Proposed Mechanisms of Action (MoA)

Based on the structure-activity relationship (SAR) disruption, we propose two divergent mechanistic pathways for N-Boc viloxazine in vivo.

Hypothesis A: The Sustained-Release Prodrug Pathway

Carbamates can function as stable prodrug moieties. While the N-Boc group is highly stable under physiological conditions compared to open-chain carbamates, it can undergo slow enzymatic hydrolysis via ubiquitous carboxylesterases or localized acidic cleavage (e.g., in the gastric environment or within acidic lysosomes)[5]. Under this hypothesis, N-Boc viloxazine crosses the BBB rapidly due to its high LogP and is slowly hydrolyzed within the CNS, releasing active viloxazine to exert its established NET and 5-HT modulatory effects[1][3].

Hypothesis B: Allosteric Modulation and Membrane Partitioning

If the N-Boc group resists in vivo cleavage, the intact molecule's high lipophilicity may drive it into lipid rafts within neuronal membranes. While orthosteric binding to NET is sterically hindered, the molecule may interact with allosteric sites on the transporter or adjacent 5-HT receptors, potentially altering their conformational dynamics without directly blocking the substrate channel.

MoA_Hypothesis NBoc N-Boc Viloxazine (High LogP, Sterically Hindered) BBB Blood-Brain Barrier (Enhanced Penetration) NBoc->BBB Passive Diffusion Cleavage Enzymatic/Acidic Carbamate Cleavage BBB->Cleavage Prodrug Pathway Allosteric Potential Allosteric Modulation BBB->Allosteric Intact Molecule Viloxazine Active Viloxazine (Secondary Amine Exposed) Cleavage->Viloxazine Hydrolysis NET NET Inhibition (Orthosteric Binding) Viloxazine->NET IC50 ~0.26 µM HT 5-HT2B/2C Modulation Viloxazine->HT Agonist/Antagonist Allosteric->NET Steric Clash Prevents Orthosteric Binding

Figure 1: Divergent mechanistic pathways for N-Boc Viloxazine via prodrug cleavage or allostery.

Experimental Validation Framework

To empirically determine which hypothesis governs N-Boc viloxazine's pharmacology, a self-validating, three-phase experimental workflow is required. This ensures that negative results in one assay logically inform the parameters of the next.

Validation_Workflow Phase1 Phase 1: In Vitro Receptor Binding NETAssay Radioligand Binding ([3H]-Nisoxetine vs NET) Phase1->NETAssay Phase2 Phase 2: Metabolic Stability & Cleavage Microsomes Hepatic & Brain Microsome Incubation Phase2->Microsomes Phase3 Phase 3: In Vivo Microdialysis HPLC LC-MS/MS PK/PD Quantification Phase3->HPLC NETAssay->Phase2 Confirm orthosteric inactivity Microsomes->Phase3 Determine t1/2 & cleavage rate

Figure 2: Self-validating experimental workflow to determine the pharmacological profile of N-Boc Viloxazine.
Protocol 1: In Vitro Radioligand Binding Assay (NET)

Objective: Validate the hypothesis that the N-Boc group abolishes direct orthosteric binding to the human norepinephrine transporter. Causality & Design: We utilize [3H] -nisoxetine, a highly selective NET radioligand, to measure displacement[6][7]. If N-Boc viloxazine fails to displace the radioligand, it confirms the necessity of the secondary amine for target engagement.

Step-by-Step Methodology:

  • Cell Preparation: Culture MDCK or HEK293 cells stably transfected with human NET (SLC6A2) to 80-90% confluence[7][8].

  • Membrane Harvesting: Lyse cells and isolate membranes via centrifugation. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation Setup: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -nisoxetine (final concentration 1 nM), and 25 µL of test compound (N-Boc viloxazine) at varying concentrations ( 10−10 to 10−4 M)[6].

  • Self-Validation Controls:

    • Positive Control: Unmodified viloxazine (expected IC50​ ~0.26 µM) to prove assay sensitivity[2].

    • Non-Specific Binding (NSB): 1 µM Desipramine, a potent tricyclic NET inhibitor, to define the baseline noise[6].

  • Detection: Incubate for 120 minutes at 4°C to reach equilibrium. Terminate by rapid vacuum filtration over GF/C filters (pre-soaked in 0.5% PEI). Wash with ice-cold buffer and quantify via liquid scintillation counting[7].

Protocol 2: Metabolic Stability and Cleavage Assay (LC-MS/MS)

Objective: Determine if N-Boc viloxazine acts as a prodrug via enzymatic or acidic hydrolysis. Causality & Design: Carbamate cleavage in vivo is often mediated by hepatic or localized tissue esterases. By incubating the compound in human liver microsomes (HLM) and simulated gastric fluid (SGF), we can map its degradation kinetics. A strict mass-balance approach is utilized: the molar loss of N-Boc viloxazine must equal the molar gain of active viloxazine.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with an NADPH regenerating system. Separately, prepare SGF (pH 1.2).

  • Incubation: Spike N-Boc viloxazine to a final concentration of 5 µM into the matrices. Incubate at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, 120, and 240 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., deuterated viloxazine).

  • Self-Validation Controls:

    • Positive Cleavage Control: A known carbamate prodrug (e.g., a duocarmycin carbamate analog) to verify esterase activity[5].

    • Negative Control: Heat-inactivated microsomes to differentiate enzymatic cleavage from spontaneous chemical hydrolysis.

  • Quantification: Centrifuge at 14,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS in multiple reaction monitoring (MRM) mode, tracking the parent mass transition for N-Boc viloxazine and the appearance of the viloxazine mass transition (m/z 238.1 -> corresponding fragments).

  • Data Interpretation: If viloxazine appears stoichiometrically over time, Hypothesis A (Prodrug) is validated. If the parent compound remains entirely stable, Hypothesis B (Allosteric/Inactive) must be pursued via in vivo behavioral and microdialysis models[3].

Conclusion

The addition of a tert-butoxycarbonyl group to viloxazine represents a classic case of steric and electronic manipulation in medicinal chemistry. By masking the critical secondary amine required for NET orthosteric binding, N-Boc viloxazine is theoretically stripped of its primary reuptake inhibition capabilities. However, its enhanced lipophilicity and the potential for targeted carbamate hydrolysis position it as a compelling candidate for a sustained-release, CNS-penetrant prodrug. The self-validating experimental framework outlined herein provides a rigorous pathway to definitively characterize its mechanism of action, bridging the gap between structural chemistry and applied neuropharmacology.

Sources

Foundational

Structural Elucidation and Analytical Validation of N-Boc Viloxazine: A Comprehensive Guide to NMR and Mass Spectrometry

Executive Summary & Mechanistic Context As a Senior Application Scientist in pharmaceutical development, I routinely design analytical workflows for the structural validation of protected active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

As a Senior Application Scientist in pharmaceutical development, I routinely design analytical workflows for the structural validation of protected active pharmaceutical ingredient (API) intermediates. Viloxazine (2-[(2-ethoxyphenoxy)methyl]morpholine) is a well-characterized selective norepinephrine reuptake inhibitor (NRI) utilized primarily in the treatment of attention-deficit/hyperactivity disorder (ADHD)[1].

During the derivatization, enantiomeric resolution, or analog synthesis of viloxazine, the secondary amine of the morpholine core must be protected to prevent unwanted nucleophilic side reactions[2]. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robustness under basic conditions and its facile, orthogonal cleavage under mildly acidic conditions[3].

However, the resulting N-Boc viloxazine presents specific analytical challenges. The carbamate linkage restricts molecular rotation, leading to rotameric states that complicate Nuclear Magnetic Resonance (NMR) interpretation. Furthermore, the inherent lability of the Boc group under Electrospray Ionization (ESI) requires a nuanced approach to Mass Spectrometry (MS) data analysis. This whitepaper establishes a self-validating, orthogonal analytical framework to definitively characterize N-Boc viloxazine.

Experimental Workflows & Causality

A robust analytical protocol begins with a clean, well-understood synthetic workflow. The following step-by-step methodologies are designed not just to yield the product, but to ensure the sample is optimized for high-resolution spectral analysis.

Protocol A: Synthesis of N-Boc Viloxazine

Causality Note: N,N-Diisopropylethylamine (DIPEA) is selected over triethylamine (TEA) because its steric bulk minimizes nucleophilic competition, ensuring the Boc anhydride reacts exclusively with the morpholine nitrogen[4].

  • Initiation: Dissolve 1.0 equivalent of viloxazine free base in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 1.5 equivalents of DIPEA. Stir for 10 minutes at room temperature to ensure complete deprotonation of any residual salts.

  • Protection: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 equivalents of di-tert-butyl dicarbonate (Boc₂O) dropwise to control the exothermic evolution of CO₂.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the starting material is entirely consumed.

  • Workup: Quench with deionized water. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via flash column chromatography (silica gel, gradient elution from 9:1 to 7:3 Hexanes/Ethyl Acetate) to yield pure N-Boc viloxazine as a viscous, colorless oil.

Protocol B: Sample Preparation for NMR and MS

Causality Note: CDCl₃ must be passed through basic alumina prior to use. Trace DCl in degraded CDCl₃ can prematurely cleave the Boc group during the NMR acquisition, leading to a mixture of protected and deprotected species.

  • NMR Preparation: Dissolve 15 mg of purified N-Boc viloxazine in 0.6 mL of anhydrous, acid-free CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Transfer to a standard 5 mm NMR tube.

  • MS Preparation: Prepare a 1 mg/mL stock solution in LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Methanol/Water containing 0.1% formic acid to promote protonation for positive-ion mode ESI.

Workflow Visualization

The following diagram illustrates the logical progression from synthesis to orthogonal data validation.

NBocViloxazineWorkflow V Viloxazine Free Base (Starting Material) Boc Boc2O / DIPEA / DCM (Amine Protection) V->Boc Nucleophilic Attack Crude Crude N-Boc Viloxazine (Reaction Mixture) Boc->Crude Quench & Extract Pur Flash Chromatography (Silica Gel, Hex/EtOAc) Crude->Pur Isolate Pure Pure N-Boc Viloxazine (Isolated Intermediate) Pur->Pure >98% Purity NMR High-Resolution NMR (1H, 13C in CDCl3) Pure->NMR 15 mg Sample MS ESI-TOF Mass Spec (Positive Ion Mode) Pure->MS 1 µg/mL Dilution Valid Structural Validation (Self-Validating Data Matrix) NMR->Valid Connectivity MS->Valid Exact Mass

Caption: Workflow for the synthesis, purification, and orthogonal analytical validation of N-Boc viloxazine.

High-Resolution Mass Spectrometry (ESI-TOF) Analysis

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry provides the exact mass and elemental composition of the molecule. Because ESI is a "soft" ionization technique, we expect to see the intact protonated molecule [M+H]⁺.

However, the tert-butyl carbamate is highly susceptible to in-source fragmentation due to the stability of the departing tert-butyl cation. This fragmentation is a diagnostic feature: the sequential loss of isobutylene (-56 Da) and carbon dioxide (-44 Da) acts as an internal validation of the Boc group's presence.

Table 1: ESI-TOF MS Data for N-Boc Viloxazine (Positive Ion Mode)
Ion SpeciesChemical FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative AbundanceDiagnostic Significance
[M+H]⁺ C₁₈H₂₈NO₅⁺338.1962338.1965+0.8945%Confirms intact protected molecule.
[M+Na]⁺ C₁₈H₂₇NNaO₅⁺360.1781360.1785+1.11100%Sodium adduct; highly stable, resists fragmentation.
[M+H - tBu]⁺ C₁₄H₂₀NO₅⁺282.1336282.1339+1.0660%Loss of isobutylene (56 Da); confirms t-butyl moiety.
[M+H - Boc]⁺ C₁₃H₂₀NO₃⁺238.1438238.1441+1.2685%Loss of entire Boc group (100 Da); matches viloxazine base.

Nuclear Magnetic Resonance (NMR) Analysis

NMR spectroscopy maps the atomic connectivity of the molecule. The hallmark of N-Boc protected heterocycles like morpholine is the partial double-bond character of the carbamate C-N bond. At room temperature (298 K), the interconversion between syn and anti rotamers is slow on the NMR timescale. This results in significant peak broadening—and sometimes peak duplication—for the protons and carbons adjacent to the protected nitrogen (C3 and C5 of the morpholine ring).

¹H NMR Assignments

The ¹H NMR spectrum is anchored by two distinct aliphatic signals: the massive 9-proton singlet at 1.46 ppm (the Boc group) and the classic ethyl triplet/quartet pattern of the ethoxy ether.

Table 2: ¹H NMR (400 MHz, CDCl₃) Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment & Mechanistic Rationale
1.40 t, J = 7.0 Hz3H-OCH₂CH₃ : Methyl protons of the ethoxy group.
1.46 s9H-C(CH₃)₃ : Boc group tert-butyl protons.
2.80 - 3.10 m (broad)2HMorpholine C3-H, C5-H (axial) : Broadened due to restricted carbamate rotation.
3.55 - 3.70 m2HMorpholine C6-H₂ : Adjacent to ring oxygen; sharp multiplets.
3.80 - 4.15 m (broad)5HMorpholine C2-H, C3/C5-H (eq), -OCH₂Ar : Overlapping region. 2D COSY is required to resolve the exocyclic methylene from the ring protons.
4.05 q, J = 7.0 Hz2H-OCH₂CH₃ : Methylene protons of the ethoxy group.
6.85 - 7.00 m4HAromatic H : Protons of the 1,2-disubstituted benzene ring.
¹³C NMR Assignments

The ¹³C NMR provides critical orthogonal validation by confirming the presence of the carbamate carbonyl carbon, which is invisible in ¹H NMR. The rotameric effect is highly visible here, often splitting the C3 and C5 morpholine carbon signals into two distinct, broadened peaks.

Table 3: ¹³C NMR (100 MHz, CDCl₃) Data
Chemical Shift (δ, ppm)AssignmentStructural Notes
14.9 -OCH₂C H₃Aliphatic methyl carbon.
28.4 -C(C H₃)₃Boc methyl carbons (intense signal).
43.5, 44.2 Morpholine C3, C5 Split/broadened due to rotameric states (diagnostic).
64.5 -OC H₂CH₃Ethoxy methylene carbon.
66.8 Morpholine C6 Adjacent to morpholine oxygen.
69.5 -OC H₂ArExocyclic methylene linking to the aromatic ring.
74.5 Morpholine C2 Methine carbon of the morpholine ring.
80.1 -C (CH₃)₃Quaternary carbon of the Boc group.
113.8, 114.5, 121.0, 121.5 Aromatic CH Four distinct aromatic methine carbons.
148.5, 149.2 Aromatic C-O Oxygen-bound quaternary aromatic carbons.
154.8 C=O (Carbamate)Boc carbonyl carbon; validates successful protection.

Conclusion: The Self-Validating System

The analytical framework presented above functions as a closed, self-validating loop. The ESI-TOF MS data confirms the exact molecular weight and formula (338.1962 m/z), while the predictable in-source fragmentation (-100 Da) corroborates the presence of the Boc group. Orthogonally, the ¹H NMR integrates perfectly to 27 protons, with the 9H singlet explicitly confirming the tert-butyl moiety. Finally, the ¹³C NMR validates the carbon skeleton, with the 154.8 ppm signal confirming the carbamate carbonyl and the rotameric broadening of the C3/C5 carbons proving the functionalization of the morpholine nitrogen.

By applying these principles of causality and orthogonal validation, researchers can ensure the highest standards of scientific integrity when characterizing N-Boc viloxazine and related protected heterocycles.

References

  • PubChem Compound Summary for CID 5666, Viloxazine Source: National Center for Biotechnology Information (NIH) URL: [Link]

  • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis Source: PubMed Central (PMC) - NIH URL:[Link]

  • Enantioselective Syntheses of Morpholines and Their Homologues via SN2-Type Ring Opening of Aziridines and Azetidines with Haloalcohols Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives (EP4317141A1)

Sources

Exploratory

Discovery and Synthesis of Novel Viloxazine Derivatives: A Technical Whitepaper

Executive Summary Viloxazine, originally marketed as an antidepressant in the 1970s, has experienced a clinical renaissance following its 2021 FDA approval as an extended-release formulation (Qelbree) for Attention Defic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Viloxazine, originally marketed as an antidepressant in the 1970s, has experienced a clinical renaissance following its 2021 FDA approval as an extended-release formulation (Qelbree) for Attention Deficit Hyperactivity Disorder (ADHD)[1],[2]. Unlike traditional psychostimulants, viloxazine operates as a Serotonin-Norepinephrine Modulating Agent (SNMA)[3]. Despite its efficacy, viloxazine's rapid clearance, potential for genotoxic impurities during traditional synthesis, and strong inhibition of Cytochrome P450 1A2 (CYP1A2) present significant opportunities for structural optimization[4],[5]. This whitepaper details the rational design, advanced electrochemical synthesis, and self-validating evaluation protocols for the discovery of novel viloxazine derivatives.

Pharmacological Architecture of Viloxazine

Viloxazine's therapeutic profile is defined by a dual mechanism of action. It acts as a selective norepinephrine reuptake inhibitor (NRI), increasing extracellular norepinephrine (NE) in the prefrontal cortex without directly modulating dopamine receptors, thereby eliminating the abuse liability and rebound hyperactivity associated with stimulants[6],[7]. Concurrently, viloxazine exhibits complex serotonergic activity, functioning as an antagonist at 5-HT 2B​ receptors and an agonist at 5-HT 2C​ receptors[8],[3].

G Viloxazine Viloxazine (SNMA) NET NET (Inhibition) Viloxazine->NET HT2C 5-HT2C (Agonism) Viloxazine->HT2C HT2B 5-HT2B (Antagonism) Viloxazine->HT2B NE_inc ↑ Extracellular NE NET->NE_inc Serotonin_mod Serotonergic Modulation HT2C->Serotonin_mod HT2B->Serotonin_mod

Viloxazine dual mechanism: NET inhibition and 5-HT receptor modulation.

Structure-Activity Relationship (SAR) & Rational Design

The core pharmacophore of viloxazine—(RS)-2-[(2-ethoxyphenoxy)methyl]morpholine—relies heavily on the spatial orientation of the morpholine ring relative to the aryloxy moiety[8]. Stereochemistry plays a pivotal role; the (S)-stereoisomer exhibits approximately 10 times greater potency at the norepinephrine transporter (NET) than the (R)-stereoisomer[1].

Rational design of novel derivatives focuses on modifying the morpholine ring (e.g., 2-phenyl or 6,6-dimethyl substitutions) to alter the dihedral angle of the linker. This steric bulk aims to fine-tune the NET/SERT selectivity ratio and abrogate the off-target CYP1A2 inhibition that complicates viloxazine polypharmacy (e.g., causing drug-drug interactions with caffeine or duloxetine)[9],[5].

Quantitative Data: Pharmacological Profiling
CompoundNET KD​ / Ki​ (nM)SERT KD​ (nM)5-HT 2B​ Ki​ (nM)5-HT 2C​ Ki​ (nM)CYP1A2 Inhibition
Viloxazine (Racemic) 155 - 63017,3003,9006,400Strong (IC 50​ ~1.5 µM)
(S)-Viloxazine ~15 - 63 (10x more potent)>10,000NDNDStrong
(R)-Viloxazine >1,500>10,000NDNDStrong
2-Phenyl-viloxazine Pending in vitroPendingPendingPendingPredicted Low
6,6-Dimethylphenyl-viloxazine Pending in vitroPendingPendingPendingPredicted Low
(Data synthesized from current literature[1],[8],[5]. ND = Not Determined. Derivative data represents targets for novel synthesis[9].)

Advanced Synthetic Methodologies: Overcoming Genotoxicity

The traditional synthesis of viloxazine reacts 2-ethoxyphenol with epichlorohydrin to form a 1-(2-ethoxyphenoxy)-2,3-epoxypropane intermediate, followed by cyclization with 2-aminoethyl hydrogen sulfate under harsh basic conditions[4]. This route is fundamentally flawed for modern drug development due to the generation of highly reactive, genotoxic epoxide intermediates that require rigorous purification to meet the <1.5 µg daily limit[4],[10].

To circumvent this, recent advancements utilize an electrochemical decarboxylative intramolecular etherification[9]. This protocol bypasses epoxides entirely, utilizing anodic oxidation to generate a radical cation that undergoes rapid, mild cyclization.

G Start 2-Ethoxyphenol Trad_Route Traditional Route Start->Trad_Route Electro_Route Electrochemical Route Start->Electro_Route Epoxide Epoxide Intermediate (Genotoxic Risk) Trad_Route->Epoxide Cyclization Base Cyclization Epoxide->Cyclization Product Viloxazine Derivatives Cyclization->Product Precursor Amino Alcohol Electro_Route->Precursor Electro_Ether Anodic Etherification (Mild Conditions) Precursor->Electro_Ether Electro_Ether->Product

Comparison of traditional epoxide cyclization vs. novel electrochemical etherification.

Protocol 1: Electrochemical Synthesis of Substituted Morpholines

Mechanistic Rationale: By shifting to an electrochemical route, we utilize a constant current to drive carbon-oxygen bond formation. The use of a platinum cathode prevents over-oxidation of the morpholine nitrogen—a common side reaction in anodic etherifications—ensuring high yields of the target derivative[9].

  • Precursor Preparation: Treat the silylated morpholine precursor with Trifluoroacetic Acid (TFA) in dichloromethane (DCM) at 0°C for 2 hours to yield the desilylated amino alcohol precursor[9].

  • Electrochemical Setup: Dissolve the amino alcohol (1.0 mmol) in an undivided electrochemical cell containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) in acetonitrile as the supporting electrolyte. Equip the cell with a carbon anode and a platinum cathode.

  • Anodic Etherification: Apply a constant current of 60 mA at room temperature. The rate-limiting step is the anodic oxidation of the carboxylate to a radical, followed by decarboxylation and intramolecular trapping by the hydroxyl group. Monitor via TLC until the starting material is consumed (approx. 3-4 hours).

  • Deprotection: For N-tosyl or N-benzyl protected intermediates, perform a standard deprotection (e.g., Pd/C catalyzed hydrogenation for benzyl groups) to yield the free base viloxazine derivative[9].

  • Purification: Concentrate the electrolyte solution in vacuo and purify the residue via silica gel flash chromatography (Eluent: EtOAc/Hexanes 1:3) to isolate the substituted derivative (e.g., 2-phenyl-viloxazine) in >91% yield[9].

Self-Validating In Vitro Evaluation Protocols

To ensure the scientific integrity of synthesized derivatives, all evaluation protocols must be self-validating, incorporating internal controls that confirm assay sensitivity and specificity.

Protocol 2: Self-Validating NET Inhibition & Selectivity Assay

Mechanistic Rationale: Viloxazine's primary therapeutic efficacy stems from its action as an NRI[1],[6]. Establishing the derivative's IC 50​ at NET relative to SERT and DAT is critical to confirm that structural modifications have not abolished the core pharmacodynamics[8].

  • Cell Culture & Preparation: Culture HEK-293 cells stably transfected with human NET (hNET) in DMEM supplemented with 10% FBS. Seed into 96-well plates at 10 5 cells/well and incubate for 24 hours.

  • Compound Incubation: Wash cells with HEPES-buffered saline (pH 7.4). Add novel viloxazine derivatives at varying concentrations (10 −10 to 10 −4 M).

  • Self-Validating Controls:

    • Positive Control: Desipramine (1 µM) to define non-specific uptake (100% inhibition of NET).

    • Negative Control: Assay buffer with 0.1% DMSO (0% inhibition).

  • Radioligand Addition: Add 20 nM [ 3 H]-Norepinephrine. Incubate for 15 minutes at 37°C.

  • Termination & Quantification: Terminate the reaction by rapid aspiration and washing with ice-cold buffer. Lyse cells using 0.1 N NaOH, transfer to scintillation vials, and measure retained radioactivity via liquid scintillation counting.

  • Data Synthesis: Calculate specific uptake by subtracting the positive control values. Use non-linear regression to determine the IC 50​ and calculate the Ki​ using the Cheng-Prusoff equation.

Protocol 3: CYP1A2 Inhibition Profiling

Mechanistic Rationale: Viloxazine is a known strong inhibitor of CYP1A2, leading to clinically significant drug-drug interactions (DDIs)[5]. A core objective of synthesizing novel derivatives is to abrogate this inhibition.

  • Microsome Preparation: Incubate pooled human liver microsomes (HLMs) (0.5 mg/mL protein) with the novel derivative (0.1 to 50 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Probe Substrate Addition: Add Phenacetin (a selective CYP1A2 probe substrate) at its Km​ concentration (~40 µM).

  • Self-Validating Controls:

    • Positive Control: Fluvoxamine (a potent CYP1A2 inhibitor) to validate assay sensitivity (>90% inhibition expected).

    • Negative Control: Vehicle (0.1% DMSO) to establish baseline CYP1A2 activity.

  • Reaction Initiation & Termination: Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C for 10 minutes. Terminate by adding ice-cold acetonitrile containing an internal standard.

  • Quantification: Centrifuge to precipitate proteins, and analyze the supernatant via LC-MS/MS to quantify the formation of acetaminophen.

  • Data Synthesis: Calculate the IC 50​ . A successful novel derivative should exhibit an IC 50​ > 50 µM, indicating negligible CYP1A2 inhibition compared to the parent viloxazine (IC 50​ ~1.5 µM)[5].

Formulation Engineering for Clinical Translation

Because viloxazine is a weakly basic molecule with a relatively high in vivo clearance rate (elimination half-life of ~2.5 to 4.3 hours for immediate release), clinical translation requires advanced formulation[8],[11]. Recent patent filings demonstrate the necessity of high-drug load formulations (25% to 75% w/w) utilizing extended-release matrices[11],[12]. Novel derivatives with higher lipophilicity (e.g., 2-phenyl substitutions) may naturally exhibit prolonged half-lives, but will still require integration into multi-particulate systems containing release-rate controlling compounds (e.g., hydroxypropyl methylcellulose) and enteric coatings to achieve the steady-state plasma concentrations required for once-daily dosing in ADHD[11],[12].

References

  • Title: Viloxazine - StatPearls - NCBI Bookshelf | Source: NIH | URL: 1

  • Title: Viloxazine - Wikipedia | Source: Wikipedia | URL: 8

  • Title: What is the mechanism of Viloxazine Hydrochloride? | Source: Patsnap Synapse | URL: 6

  • Title: Viloxazine ER: A Non-Stimulant With a Distinct Mechanism for ADHD Relief | Source: HMP Global Learning Network | URL: 7

  • Title: Viloxazine in the Treatment of Attention Deficit Hyperactivity Disorder | Source: PMC - NIH | URL: 3

  • Title: US10160733B2 - Methods for producing viloxazine salts and novel polymorphs thereof | Source: Google Patents | URL: 4

  • Title: Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification | Source: American Chemical Society | URL: 9

  • Title: US20150126735A1 - Novel Intermediates of Viloxazine | Source: Googleapis | URL: 10

  • Title: US9358204B2 - Formulations of viloxazine | Source: Google Patents | URL: 11

  • Title: Supernus Pharmaceuticals Inc Patent: Modified Release Formulation of Viloxazine | Source: Pharmaceutical Technology | URL: 12

  • Title: Metabolism and in vitro drug–drug interaction assessment of viloxazine | Source: Taylor & Francis Online | URL: 5

  • Title: Viloxazine | C13H19NO3 | CID 5666 - PubChem | Source: NIH | URL: 2

Sources

Foundational

The Strategic Application of the Tert-Butyloxycarbonyl (Boc) Protecting Group in Morpholine Synthesis: A Viloxazine Case Study

An In-Depth Technical Guide: This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group's function, mechanism, and strategic implementation in organic synthesis, contextuali...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide:

This technical guide provides an in-depth exploration of the tert-butyloxycarbonyl (Boc) protecting group's function, mechanism, and strategic implementation in organic synthesis, contextualized through the synthesis of viloxazine. While various synthetic routes to viloxazine exist, this paper will use its structure as a framework to explain the fundamental principles of amine protection, illustrating why and how the Boc group serves as an indispensable tool for researchers, chemists, and drug development professionals in achieving chemo-selectivity and optimizing reaction outcomes.

Introduction: The Synthetic Challenge of Viloxazine

Viloxazine, known chemically as (RS)-2-[(2-ethoxyphenoxy)methyl]morpholine, is a selective norepinephrine reuptake inhibitor.[1] Initially developed as an antidepressant and marketed in Europe for decades, it has been repurposed and approved by the U.S. FDA for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3] The synthesis of its core morpholine ring structure presents a classic challenge in organic chemistry: selectively forming multiple bonds without unintended side reactions from highly reactive functional groups.

A common synthetic pathway involves the formation of the morpholine ring by reacting an epoxide, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, with an amine-containing molecule.[2][3][4] Amines are inherently strong nucleophiles and bases, a reactivity that is essential for forming one of the key C-N bonds in the morpholine ring.[5] However, this same reactivity can be a liability, potentially leading to undesired side reactions, polymerization, or reactions with other electrophilic sites in complex molecules. This necessitates a strategy to temporarily "mask" or pacify the amine's reactivity, which is the fundamental role of a protecting group.

The Principle of Amine Protection: The Role of the Boc Group

In multistep organic synthesis, a protecting group is a molecular moiety that is deliberately introduced to render a functional group inert to the specific chemical conditions of a subsequent reaction. It must be stable under those conditions but readily removable under a different, non-destructive set of conditions.[6]

For amines, the tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group used in non-peptide chemistry.[7][8] It converts a nucleophilic primary or secondary amine into a significantly less reactive carbamate.[9] This transformation is critical because it prevents the amine's lone pair of electrons from participating in undesired nucleophilic attacks while other parts of the molecule are being modified. The stability of the Boc group to most nucleophiles, bases, and catalytic hydrogenation makes it an orthogonal and highly reliable tool in the synthetic chemist's arsenal.[9][10]

Mechanism of Action: A Self-Validating System

The utility of the Boc group lies in the efficiency and cleanliness of both its installation and removal. The mechanisms are well-understood and produce predictable outcomes, forming a self-validating system for protecting and deprotecting amines.

Boc Protection: Masking the Amine

The standard procedure for introducing a Boc group involves reacting the amine with di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride").[7][8]

The mechanism proceeds via a nucleophilic acyl substitution:

  • The nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of the Boc anhydride.

  • This forms a tetrahedral intermediate which then collapses.

  • A t-butyl carbonate leaving group is expelled, which subsequently decomposes into carbon dioxide (CO₂) and t-butoxide.[7] The formation of gaseous CO₂ provides a strong thermodynamic driving force for the reaction.[5][9]

  • The generated t-butoxide or another base present in the mixture (such as triethylamine) deprotonates the now-positively charged amine, yielding the neutral N-Boc protected carbamate.[7]

Caption: General workflow for N-Boc protection of an amine.

Boc Deprotection: Unveiling the Amine

The removal of the Boc group is efficiently accomplished under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or with hydrochloric acid (HCl) in methanol or ethyl acetate.[7][11]

The deprotection mechanism leverages the stability of the tert-butyl cation:

  • The carbonyl oxygen of the carbamate is protonated by the strong acid (e.g., TFA).[5]

  • This protonation facilitates the cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (the t-butyl cation) and a carbamic acid intermediate.[5][9] The stability of this carbocation is a key reason why the Boc group is so acid-labile compared to other carbamates like Cbz.[5]

  • The carbamic acid is unstable and rapidly decarboxylates, releasing gaseous CO₂ and the free amine.[5][7]

  • The t-butyl cation typically eliminates a proton to form isobutene gas.[9]

The liberation of gaseous byproducts (CO₂ and isobutene) simplifies purification, as they are easily removed from the reaction mixture.[5][7]

Caption: General workflow for the acidic deprotection of an N-Boc group.

A Strategic Workflow for Viloxazine Synthesis Using Boc Protection

To illustrate the function of the Boc group, we can design a logical synthetic pathway to viloxazine that leverages its protective capabilities. This approach ensures that the amine nucleophile is only revealed at the final step, preventing it from interfering with the crucial C-O bond-forming reactions.

Viloxazine_Synthesis start 2-Aminoethanol step1 Boc-Protected Aminoethanol start->step1 Boc₂O, Base step2 Ring Opening & Adduct Formation step1->step2 reagent1 1-(2-ethoxyphenoxy)-2,3-epoxypropane (Epoxide Intermediate) reagent1->step2 step3 Intramolecular Cyclization (Boc-Viloxazine) step2->step3 Base step4 Acidic Deprotection step3->step4 TFA or HCl end Viloxazine step4->end

Caption: A logical workflow for viloxazine synthesis using Boc protection.

  • Step 1: Protection. The synthesis begins with a readily available starting material, 2-aminoethanol. Its primary amine is protected using Boc anhydride (Boc₂O) to form N-Boc-2-aminoethanol. This step ensures the nitrogen is non-nucleophilic for the subsequent step.

  • Step 2: Ring Opening. The Boc-protected aminoethanol is then reacted with the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. The alkoxide, formed by deprotonating the hydroxyl group, acts as the nucleophile to open the epoxide ring. The protected amine remains inert.

  • Step 3: Intramolecular Cyclization. The resulting intermediate undergoes an intramolecular cyclization (an Sₙ2 reaction) to form the six-membered morpholine ring, yielding N-Boc-viloxazine. The Boc group is critical here, preventing the amine from competing in intermolecular side reactions.

  • Step 4: Deprotection. Finally, the Boc group is removed under strong acidic conditions (e.g., TFA in DCM) to unmask the secondary amine, yielding the final product, viloxazine, which is typically isolated as its hydrochloride salt.

Data and Protocols

Summary of Boc Protecting Group Properties
PropertyDescriptionCommon Reagents
Protection Converts amine to a carbamate.Di-tert-butyl dicarbonate (Boc₂O), Base (TEA, NaOH, DMAP).[7][11]
Deprotection Acid-catalyzed cleavage of the carbamate.Trifluoroacetic acid (TFA), Hydrochloric acid (HCl).[7][11]
Stability Stable to bases, nucleophiles, and catalytic hydrogenation (e.g., H₂/Pd).[9][10]N/A
Lability Labile to strong acids.[11]N/A
Byproducts Gaseous and volatile, simplifying workup.Protection: CO₂, t-Butanol. Deprotection: CO₂, Isobutene.[5][7]
Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

  • Objective: To protect a primary amine using di-tert-butyl dicarbonate.

  • Methodology:

    • Dissolve the amine (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran (THF), dichloromethane, or a biphasic mixture with water) in a round-bottom flask equipped with a magnetic stirrer.[7][11]

    • Add a base (1.1 - 1.5 eq), such as triethylamine (for organic solvents) or sodium hydroxide (for aqueous conditions).

    • Cool the mixture to 0 °C in an ice bath. This is to control the exothermicity of the reaction.

    • Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise or as a solution in the reaction solvent.

    • Allow the reaction to warm to ambient temperature and stir for 2-12 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • If using an organic solvent, separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) two to three times.

    • Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected amine.

    • Purify the product as necessary, typically by column chromatography on silica gel.

Protocol 2: General Procedure for N-Boc Deprotection with Trifluoroacetic Acid (TFA)

  • Objective: To remove the Boc protecting group under acidic conditions.

  • Methodology:

    • Dissolve the N-Boc protected amine (1.0 eq) in dichloromethane (DCM) in a round-bottom flask.[7] A typical concentration is 0.1-0.5 M.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used in a 1:1 or 1:4 v/v ratio with DCM).[5][11] Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Stir the reaction at 0 °C to ambient temperature for 1-3 hours. Monitor the reaction for the cessation of gas evolution (CO₂ and isobutene) and by TLC or LC-MS for the disappearance of the starting material.

    • Upon completion, carefully concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with a solvent like toluene can help remove residual TFA.

    • Dissolve the residue in an appropriate solvent and neutralize with a base (e.g., saturated aqueous sodium bicarbonate solution or triethylamine) to obtain the free amine.

    • Extract the product into an organic solvent, dry the organic phase, and concentrate to yield the deprotected amine. Alternatively, for salt formation, the residue can be precipitated by the addition of a solvent like diethyl ether.

Conclusion

The tert-butyloxycarbonyl (Boc) group serves as a cornerstone of modern organic synthesis due to its reliability, ease of use, and orthogonal stability. While the synthesis of viloxazine can be achieved through various routes, analyzing its structure through the lens of a Boc-protection strategy provides a clear and authoritative illustration of the group's function. By converting a reactive amine into a stable carbamate, the Boc group allows chemists to exert precise control over complex synthetic sequences, preventing unwanted side reactions and improving overall yields. The clean, acid-labile deprotection mechanism, which generates only gaseous byproducts, further cements its status as a highly trustworthy and efficient tool for drug development professionals and researchers.

References

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • BenchChem. (2025). Viloxazine: A Technical Chronicle of its Discovery, Development, and Mechanistic Evolution as an Antidepressant.
  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Google Patents. (n.d.). US9403783B2 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups | Chemical Reviews.
  • ChemicalBook. (2024, January 15). Viloxazine Hydrochloride: Synthesis and Introduction.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • Wikipedia. (n.d.). Viloxazine.
  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.
  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Suzhou Highfine Biotech. (n.d.). Double BOC protection selective removal method.

Sources

Protocols & Analytical Methods

Method

using rac N-tert-Butoxycarbonyl Viloxazine as an analytical reference standard

Application Note: Utilization of rac N-tert-Butoxycarbonyl Viloxazine as an Analytical Reference Standard in LC-MS/MS Impurity Profiling Introduction & Regulatory Context Viloxazine, historically utilized in Europe as an...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilization of rac N-tert-Butoxycarbonyl Viloxazine as an Analytical Reference Standard in LC-MS/MS Impurity Profiling

Introduction & Regulatory Context

Viloxazine, historically utilized in Europe as an antidepressant, has experienced a major clinical resurgence following its FDA approval in 2021 (under the brand name Qelbree) as a non-stimulant, selective norepinephrine reuptake inhibitor (SNRI) for the treatment of attention-deficit/hyperactivity disorder (ADHD)[1][2][3]. With its reintroduction to the global market, regulatory agencies require stringent adherence to ICH Q3A(R2) guidelines for the identification and quantification of process-related impurities and degradation products in the Active Pharmaceutical Ingredient (API)[4][5].

During the industrial synthesis of viloxazine, protecting the secondary amine of the morpholine ring is a critical step to prevent unwanted side reactions (e.g., N-alkylation or dimerization) during etherification[6][7]. The tert-butyloxycarbonyl (Boc) group is widely utilized for this purpose. Consequently, rac N-tert-Butoxycarbonyl Viloxazine (N-Boc Viloxazine) can persist as a process-related impurity. Utilizing highly pure rac N-Boc Viloxazine as an analytical reference standard[8] is essential for validating the efficiency of the deprotection step and ensuring the final API meets pharmacopeial purity standards.

Physicochemical Profile

Table 1: Physicochemical Properties of rac N-Boc Viloxazine[8][9]

ParameterSpecification
Chemical Name tert-butyl 2-[(2-ethoxyphenoxy)methyl]morpholine-4-carboxylate
CAS Registry Number 1330189-29-1
Molecular Formula C18H27NO5
Molecular Weight 337.41 g/mol (Exact Mass: 337.1889)
Physical State Solid (typically white to off-white powder)
Solubility Soluble in Methanol, Acetonitrile, and Dichloromethane

Mechanistic Insights: The Role of the Boc Group in Analytical Chemistry

As an analytical scientist, it is crucial to understand why the Boc derivative behaves differently in an analytical system compared to the parent drug, and how to leverage this for method development.

Chromatographic Causality: Viloxazine is a basic compound (pKa ~8.5) due to its secondary morpholine amine. On standard silica-based C18 reverse-phase columns, basic amines often cause peak tailing due to secondary interactions with residual silanol groups. By introducing the Boc group, the nitrogen's lone pair is delocalized into the carbonyl pi-system, forming an amide-like linkage. This drastically reduces the basicity and increases the lipophilicity of the molecule. Consequently, N-Boc Viloxazine exhibits excellent peak symmetry and elutes significantly later than the highly polar, protonated viloxazine API. This massive retention time shift is leveraged to prevent ion suppression in the mass spectrometer source, allowing trace-level detection of the impurity without matrix interference[4][10].

Mass Spectrometric Causality: In positive electrospray ionization (ESI+), N-Boc Viloxazine yields a protonated precursor ion [M+H]+ at m/z 338.2. The Boc group is analytically advantageous because it fragments via a highly predictable, thermodynamically driven pathway. During Collision-Induced Dissociation (CID), it undergoes a concerted elimination of isobutylene (-56 Da) followed by rapid decarboxylation (-44 Da) to yield the viloxazine core (m/z 238.1). This double-neutral-loss signature provides a highly specific Multiple Reaction Monitoring (MRM) transition, ensuring absolute specificity[4].

Pathway A rac N-Boc Viloxazine Precursor: m/z 338.2 [M+H]+ B Collision Induced Dissociation (Argon Gas, 20 eV) A->B C Intermediate Fragment m/z 282.2 B->C Loss of Isobutylene (-56 Da) D Viloxazine Core Product m/z 238.1 C->D Loss of CO2 (-44 Da)

ESI-MS/MS fragmentation pathway of rac N-Boc Viloxazine showing characteristic Boc group loss.

Experimental Workflow & Protocol

The following protocol outlines a self-validating LC-MS/MS method for the quantification of rac N-Boc Viloxazine in a viloxazine API matrix.

G A API Sample Preparation (50 mg/mL in Diluent) B Spike with rac N-Boc Viloxazine (Internal Reference) A->B C Centrifugation (14,000 rpm, 10 min) B->C D RP-HPLC Separation (C18 Column, Gradient) C->D E ESI-MS/MS Detection (MRM: 338.2 -> 238.1) D->E F Data Integration (Quantification vs. Curve) E->F

Workflow for LC-MS/MS impurity profiling using rac N-Boc Viloxazine as a reference standard.

Step-by-Step Methodology:

Step 1: Preparation of Diluent and Mobile Phases

  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Methanol and Water. Causality: This specific ratio ensures the complete solubilization of both the hydrophilic Viloxazine API salt and the highly lipophilic N-Boc impurity, preventing sample precipitation in the vial.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

Step 2: Preparation of Reference Standard Solutions

  • Accurately weigh 10.0 mg of rac N-tert-Butoxycarbonyl Viloxazine reference standard[8] using a calibrated analytical balance.

  • Transfer to a 10 mL volumetric flask and dissolve in diluent to yield a 1.0 mg/mL primary stock solution.

  • Perform serial dilutions using the diluent to construct a 6-point calibration curve ranging from 1 ng/mL to 1000 ng/mL.

Step 3: API Sample Preparation

  • Weigh 50.0 mg of the Viloxazine Hydrochloride API batch to be tested.

  • Dissolve in 50 mL of diluent to achieve an API concentration of 1.0 mg/mL.

  • Vortex the mixture for 1 minute to ensure homogeneity.

  • Centrifuge a 1 mL aliquot at 14,000 rpm for 10 minutes. Transfer the supernatant to an HPLC auto-sampler vial[11]. Causality: Centrifugation acts as a critical physical filter, preventing undissolved micro-particulates from clogging the HPLC column frit, thereby maintaining stable backpressure and extending column lifespan.

Step 4: LC-MS/MS Analysis

  • Inject 5 µL of the prepared sample into the LC-MS/MS system.

  • Execute the gradient elution program (see Table 2).

Table 2: LC-MS/MS Operating Parameters[4][11]

ParameterSetting / Condition
Analytical Column Agilent Eclipse XDB C18 (150 mm x 4.6 mm, 3.5 µm)
Column Temperature 40 °C
Flow Rate 0.6 mL/min
Injection Volume 5 µL
Gradient Program 0-2 min: 10% B; 2-6 min: Ramp to 90% B; 6-8 min: Hold 90% B; 8-10 min: Return to 10% B
Ionization Source Electrospray Ionization (ESI) in Positive Mode
MRM Transition m/z 338.2 238.1
Collision Energy (CE) 20 eV

Method Validation & System Suitability

To ensure the protocol is a self-validating system, system suitability criteria must be met prior to sample analysis, in strict accordance with ICH Q2(R1) guidelines[4][5].

Table 3: System Suitability and Validation Metrics

Validation ParameterAcceptance CriteriaScientific Justification
Linearity ( R2 ) 0.995 over 1 - 1000 ng/mLEnsures proportional detector response for accurate quantification across the expected impurity range.
Limit of Detection (LOD) Signal-to-Noise (S/N) 3Verifies the method's absolute sensitivity to detect trace unreacted intermediates in a heavy API matrix.
Limit of Quantification (LOQ) Signal-to-Noise (S/N) 10Establishes the lowest impurity concentration that can be reliably and reproducibly quantified.
Precision (% RSD) 2.0% (n=6 injections)Confirms the mechanical repeatability of the auto-sampler and the stability of the ionization efficiency.
Accuracy (% Recovery) 95% - 105%Validates that the high concentration of the API matrix does not cause significant ion suppression of the impurity signal.

By adhering to these parameters, analytical scientists can confidently utilize rac N-tert-Butoxycarbonyl Viloxazine to monitor synthesis efficiency, profile impurities, and ensure the safety and efficacy of the final pharmaceutical product.

References

  • Qelbree (viloxazine hydrochloride) FDA Approval History. Drugs.com. [Link]

  • Supernus Announces FDA Approval of Qelbree™ (SPN-812) for the Treatment of ADHD. Supernus Pharmaceuticals. [Link]

  • Viloxazine: Pediatric First Approval. National Institutes of Health (NIH). [Link]

  • Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research. [Link]

  • US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • An isolated dimer impurity of Viloxazine. Technical Disclosure Commons. [Link]

Sources

Application

Application Notes and Protocols: N-Boc Viloxazine as a Key Intermediate in Drug Discovery Programs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive technical guide details the role and application of N-Boc viloxazine, a key pr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive technical guide details the role and application of N-Boc viloxazine, a key protected intermediate in the synthesis of viloxazine and its analogs for drug discovery. Viloxazine, a selective norepinephrine reuptake inhibitor, has been repurposed and approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2][3][4] The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the viloxazine scaffold provides a robust platform for medicinal chemists to perform further chemical modifications. This guide provides detailed, field-proven protocols for the synthesis, purification, characterization, and deprotection of N-Boc viloxazine, explaining the chemical principles behind each step to ensure reproducible and high-yield outcomes.

Introduction: The Strategic Importance of N-Boc Viloxazine

Viloxazine is a morpholine derivative that functions as a selective norepinephrine reuptake inhibitor (NRI).[2][5] Originally developed as an antidepressant, its extended-release formulation (Qelbree®) was approved by the U.S. Food and Drug Administration (FDA) for the treatment of ADHD in children and adults.[1][4][6][7] The therapeutic potential of viloxazine has spurred significant interest in the synthesis of its analogs to explore structure-activity relationships (SAR) and develop new chemical entities with improved pharmacological profiles.

The viloxazine molecule contains a secondary amine within its morpholine ring. This amine is a reactive nucleophile and a site of basicity, which can interfere with many standard organic reactions intended to modify other parts of the molecule (e.g., the aromatic ring). To achieve selective transformations, this amine must be temporarily "masked" or "protected."

The tert-butyloxycarbonyl (Boc) group is an ideal choice for this purpose. It is one of the most common amine protecting groups in organic synthesis due to its stability in a wide range of non-acidic conditions and its clean, facile removal under mild acidic conditions.[8][9] The resulting intermediate, N-Boc viloxazine (tert-butyl 2-((2-ethoxyphenoxy)methyl)morpholine-4-carboxylate), is a stable, versatile compound that serves as a pivotal platform for synthetic diversification.

Causality of Protection: By protecting the morpholine nitrogen, researchers can:

  • Perform electrophilic aromatic substitution on the phenyl ring.

  • Conduct metal-catalyzed cross-coupling reactions.

  • Modify the ethoxy side chain.

  • Perform other transformations that would be otherwise compromised by the presence of a free amine.

This guide provides the necessary protocols to leverage N-Boc viloxazine in such drug discovery programs.

Synthesis of N-Boc Viloxazine

The protection of the secondary amine in viloxazine is achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[10] A base is typically added to deprotonate the amine, enhancing its nucleophilicity.

Detailed Experimental Protocol: N-Boc Protection of Viloxazine

This protocol is based on standard and widely adopted procedures for the N-Boc protection of secondary amines.[11]

Materials:

  • Viloxazine (free base) (1.0 equiv)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add viloxazine (1.0 equiv). Dissolve the viloxazine in anhydrous DCM (approx. 10 mL per 1 g of viloxazine).

  • Base Addition: Add triethylamine (1.5 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (1.2 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the stirring viloxazine solution over 10-15 minutes. Note: (Boc)₂O is a solid at room temperature and can be added in portions as well.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The product, N-Boc viloxazine, will have a higher Rf value than the starting viloxazine.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize any excess reagents and acidic byproducts.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-Boc viloxazine, typically as a viscous oil or waxy solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 30% ethyl acetate) to isolate the pure N-Boc viloxazine.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure N-Boc viloxazine. Dry under high vacuum to remove any residual solvent.

G cluster_setup Reaction Setup cluster_reaction Protection Reaction cluster_workup Workup & Purification Viloxazine Dissolve Viloxazine in anhydrous DCM AddBase Add Triethylamine (Base) Viloxazine->AddBase AddBoc Add (Boc)₂O dropwise AddBase->AddBoc Stir Stir at RT (2-4h) AddBoc->Stir Monitor Monitor by TLC Stir->Monitor Quench Quench with NaHCO₃ Monitor->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Isolate Isolate Pure Product Purify->Isolate

Characterization of N-Boc Viloxazine

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate before its use in subsequent steps.

Expected Analytical Data

The following table summarizes the expected physicochemical and spectroscopic data for N-Boc viloxazine.

PropertyExpected Value / Characteristics
Molecular Formula C₁₈H₂₇NO₅
Molecular Weight 337.41 g/mol
Appearance Colorless to pale yellow viscous oil or waxy solid.
¹H NMR (CDCl₃, 400 MHz) Key Signal: A prominent singlet at δ ≈ 1.4-1.5 ppm integrating to 9H, corresponding to the tert-butyl protons of the Boc group. Other signals for the morpholine and ethoxyphenoxy moieties will be shifted compared to the parent viloxazine.
¹³C NMR (CDCl₃, 100 MHz) Key Signals: A quaternary carbon signal at δ ≈ 80 ppm (C(CH₃)₃) and a signal at δ ≈ 28 ppm ((CH₃)₃). A new carbonyl signal (C=O) will appear around δ ≈ 155 ppm.
Mass Spec (ESI+) Expected m/z: 338.20 [M+H]⁺, 360.18 [M+Na]⁺.
FT-IR (thin film, cm⁻¹) Strong C=O stretching vibration for the carbamate at ≈ 1690-1700 cm⁻¹. Absence of the N-H stretch seen in the parent amine.

Application in Analog Synthesis: Deprotection of N-Boc Viloxazine

After the desired chemical modifications have been performed on the N-Boc viloxazine scaffold, the Boc group must be removed to yield the final, active amine. This is reliably achieved under acidic conditions. The mechanism involves protonation of the carbamate, followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[8]

Detailed Experimental Protocol: Acid-Catalyzed Deprotection

This protocol utilizes trifluoroacetic acid (TFA), a strong, volatile acid that is highly effective for Boc cleavage and easily removed.[8][12]

Materials:

  • N-Boc viloxazine derivative (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl Acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the N-Boc viloxazine derivative (1.0 equiv) in anhydrous DCM (approx. 10 mL per 1 g of substrate) in a round-bottom flask with a stir bar. Cool the solution to 0 °C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 10-20 equiv) to the stirring solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the reaction by TLC until the starting material is fully consumed. The product will be at the baseline (as the TFA salt) or have a much lower Rf than the starting material.

  • Workup - Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Note: Co-evaporation with a solvent like toluene can help remove the final traces of TFA.

  • Workup - Neutralization: Dissolve the residue in DCM or ethyl acetate. Carefully add saturated aqueous NaHCO₃ solution to neutralize the mixture until effervescence ceases (pH > 8).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional DCM or ethyl acetate (2x).

  • Workup - Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected viloxazine analog.

  • Purification (if necessary): The resulting amine is often pure enough for subsequent use. If further purification is required, silica gel chromatography can be performed, often with a mobile phase containing a small percentage of triethylamine (e.g., 1%) or methanol to prevent streaking.

G cluster_logic Drug Discovery Logic Start Viloxazine Protect N-Boc Protection (Protocol 2.1) Intermediate N-Boc Viloxazine (Key Intermediate) Modify Selective Chemical Modification (e.g., Arylation, Alkylation) ProtectedAnalog N-Boc Viloxazine Analog Deprotect N-Boc Deprotection (Protocol 4.1) Final Novel Viloxazine Analog (Final Product)

Conclusion and Best Practices

N-Boc viloxazine is an indispensable intermediate for any drug discovery program focused on the viloxazine scaffold. The use of the Boc protecting group provides the necessary control to perform selective and predictable chemistry, enabling the rapid generation of diverse analog libraries for SAR studies.

Key Best Practices:

  • Anhydrous Conditions: Both protection and deprotection reactions benefit from the use of anhydrous solvents to prevent unwanted side reactions.

  • Reaction Monitoring: Always monitor reaction progress by TLC or LC-MS to ensure complete conversion and avoid over-running reactions.

  • Thorough Workup: A careful aqueous workup is critical for removing reagents and byproducts, which simplifies purification. For deprotection, ensure all TFA is neutralized before final concentration to prevent salt formation from interfering with subsequent steps.

  • Safety: Always handle reagents like TFA and strong bases in a well-ventilated fume hood with appropriate PPE.

By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently synthesize and utilize N-Boc viloxazine to accelerate their drug discovery efforts.

References

  • Viloxazine - StatPearls - NCBI Bookshelf - NIH. (2023, August 17). National Center for Biotechnology Information. [Link]

  • Viloxazine - Wikipedia. (n.d.). Wikipedia. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012, May 27). Semantic Scholar. [Link]

  • Qelbree (Viloxazine) Information Sheet. (n.d.). [Link]

  • Viloxazine | Mechanism of action, ADHD & other Uses, Side effects. (2023, June 26). Macsen Labs. [Link]

  • BOC Protection and Deprotection. (2026, February 8). J&K Scientific LLC. [Link]

  • Explain the role of BOC group chemistry in protecting amino groups during peptide synthesis. (2024, January 31). Proprep. [Link]

  • Viloxazine in the Management of CNS Disorders: A Historical Overview and Current Status. (2021, May 18). SpringerLink. [Link]

  • Viloxazine extended-release capsules as an emerging treatment for attention-deficit/hyperactivity disorder in children and adolescents. (2024, March 19). Taylor & Francis Online. [Link]

  • US20110251198A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. (n.d.).
  • Synthesis and preliminary pharmacological evaluation of thiophene analogues of viloxazine as potential antidepressant drugs. (n.d.). PubMed. [Link]

  • Viloxazine | C13H19NO3 | CID 5666. (n.d.). PubChem. [Link]

  • Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. (n.d.). ResearchGate. [Link]

  • Mild Deprotection of the N-Tert-Butyloxycarbonyl (N-Boc) Group Using Oxalyl Chloride. (2020, June 23). UKnowledge. [Link]

  • Viloxazine, ヴィロキサジン;. (2019, February 27). New Drug Approvals. [Link]

  • US20150126735A1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. (n.d.).
  • “Process For The Preparation Of Viloxazine Hydrochloride”. (n.d.). Quick Company. [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. (2024, April 25). National Center for Biotechnology Information. [Link]

  • Impact of Viloxazine Extended-Release Capsules (Qelbree®) on Select Cytochrome P450 Enzyme Activity and Evaluation of CYP2D6 Genetic Polymorphisms on Viloxazine Pharmacokinetics. (2024, April 10). National Center for Biotechnology Information. [Link]

  • EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof - Google Patents. (n.d.).
  • FDA Approves Qelbree (viloxazine) for the Treatment of ADHD-CliniExpert. (2021, April 9). CliniExpert. [Link]

  • SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (2014, January 15). [Link]

  • US9434703B2 - Viloxazine compositions - Google Patents. (n.d.).
  • WO2023248154A1 - Process for the preparation of viloxazine hydrochloride - Google Patents. (n.d.).
  • Full article: Viloxazine extended-release capsules as an emerging treatment for attention-deficit/hyperactivity disorder in children and adolescents. (2024, March 19). Taylor & Francis Online. [Link]

Sources

Method

Application Note: Optimal Sample Preparation for N-tert-Butoxycarbonyl Viloxazine Analysis

Introduction N-tert-Butoxycarbonyl Viloxazine (Boc-Viloxazine) is a derivatized form of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-tert-Butoxycarbonyl Viloxazine (Boc-Viloxazine) is a derivatized form of Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] The incorporation of the N-tert-Butoxycarbonyl (Boc) protecting group is a common strategy in synthetic chemistry to temporarily mask the secondary amine of the morpholine ring, allowing for selective reactions at other positions of the molecule.[4] Accurate quantification of Boc-Viloxazine in various matrices, particularly during drug development and manufacturing, is critical for ensuring product quality and understanding reaction kinetics.

The success of any analytical method hinges on robust and reproducible sample preparation. This crucial step aims to isolate the analyte of interest from complex sample matrices, remove interfering substances, and concentrate the analyte to a level suitable for detection. The choice of sample preparation technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the requirements of the analytical instrumentation.

This application note provides a comprehensive guide to selecting and implementing optimal sample preparation protocols for the analysis of Boc-Viloxazine. We will explore the critical chemical characteristics of Boc-Viloxazine that guide methodology choices and present detailed protocols for Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). All methodologies are designed to be self-validating and are grounded in established analytical principles, adhering to guidelines set forth by regulatory bodies such as the FDA.[5][6][7]

Physicochemical Properties and Stability of Boc-Viloxazine

A thorough understanding of Boc-Viloxazine's chemical properties is paramount for developing an effective sample preparation strategy. The key features of the molecule are the lipophilic Boc group and the Viloxazine backbone containing a secondary amine within a morpholine ring and an aromatic ether.

Key Molecular Features Influencing Sample Preparation:

  • The Boc Protecting Group: The tert-butoxycarbonyl group is a bulky, non-polar moiety that significantly increases the lipophilicity of the Viloxazine molecule. This property is central to its partitioning behavior in different solvent systems.

  • Stability of the Boc Group: The Boc group is known to be stable under neutral and basic conditions but is highly susceptible to cleavage under acidic conditions.[8][9][10] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will readily deprotect the amine.[9][11] This instability in acidic environments is a critical consideration when selecting extraction and elution solvents.

  • Viloxazine Backbone: The underlying Viloxazine structure contains polar functional groups (ether and the protected amine) that contribute to its overall solubility characteristics.

Selecting the Appropriate Sample Preparation Technique

The choice between different sample preparation techniques depends on several factors, including the sample matrix, required level of cleanliness, desired analyte concentration, and available resources. For Boc-Viloxazine, the primary methods to consider are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Technique Principle Advantages for Boc-Viloxazine Disadvantages for Boc-Viloxazine
Solid-Phase Extraction (SPE) Differential partitioning of the analyte between a solid sorbent and a liquid mobile phase.High selectivity, high recovery, cleaner extracts, potential for automation.Can be more time-consuming and costly for initial method development.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases based on its relative solubility.Simple, cost-effective, good for removing highly polar or non-polar interferences.Can be labor-intensive, may form emulsions, uses larger volumes of organic solvents.
Protein Precipitation (PPT) Removal of proteins from biological samples by adding a precipitating agent (e.g., acetonitrile, methanol).Fast, simple, and inexpensive.Less selective, may result in significant matrix effects due to co-precipitation of other components.

For most applications requiring high sensitivity and selectivity, such as LC-MS/MS analysis, Solid-Phase Extraction (SPE) is the recommended technique due to its ability to provide the cleanest extracts and highest concentration factors. Liquid-Liquid Extraction (LLE) is a viable alternative, particularly when dealing with less complex matrices or when cost and simplicity are the primary concerns. Protein Precipitation is generally reserved for rapid screening purposes where higher matrix effects can be tolerated.

Recommended Protocols

The following protocols are designed to be robust and reproducible. It is essential to validate any sample preparation method according to regulatory guidelines to ensure it meets the specific requirements of the intended analytical method.[5][6][7]

Protocol 1: Solid-Phase Extraction (SPE) for Boc-Viloxazine

This protocol utilizes a reversed-phase SPE sorbent, leveraging the non-polar nature of the Boc group for retention.

Materials:

  • SPE Cartridges: C18 or a polymer-based sorbent (e.g., HLB), 100 mg/3 mL

  • Sample: Boc-Viloxazine in a relevant matrix (e.g., reaction mixture, biological fluid)

  • Methanol (HPLC grade)

  • Deionized Water

  • Acetonitrile (HPLC grade)

  • Ammonium Hydroxide (optional, for pH adjustment)

  • SPE Vacuum Manifold

Step-by-Step Methodology:

  • Sorbent Conditioning:

    • Pass 3 mL of methanol through the SPE cartridge.

    • Follow with 3 mL of deionized water. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Pre-treat the sample by diluting it with deionized water to reduce the organic solvent content. If necessary, adjust the pH to neutral or slightly basic (pH 7-9) to ensure the stability of the Boc group.[8][9]

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent/water mixture (e.g., 5-10% methanol in water) to remove polar impurities. This step should be optimized to maximize impurity removal without causing premature elution of Boc-Viloxazine.

  • Elution:

    • Elute the retained Boc-Viloxazine with 2 x 1.5 mL of a strong organic solvent such as acetonitrile or methanol.

    • Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (not exceeding 40°C).

    • Reconstitute the dried residue in a known volume of the mobile phase used for the analytical separation (e.g., 200 µL). Vortex to ensure complete dissolution. The sample is now ready for analysis.

Workflow for Solid-Phase Extraction of Boc-Viloxazine

SPE_Workflow cluster_prep Preparation cluster_cleanup Cleanup cluster_final Final Steps Condition 1. Condition Sorbent (Methanol, Water) Load 2. Load Sample (pH 7-9) Condition->Load Sorbent is ready Wash 3. Wash (5-10% Methanol/Water) Load->Wash Analyte retained Elute 4. Elute (Acetonitrile/Methanol) Wash->Elute Polar impurities removed Evaporate 5. Evaporate to Dryness Elute->Evaporate Clean extract collected Reconstitute 6. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis Inject for Analysis Reconstitute->Analysis

Caption: SPE workflow for Boc-Viloxazine.

Protocol 2: Liquid-Liquid Extraction (LLE) for Boc-Viloxazine

This protocol is based on the partitioning of the lipophilic Boc-Viloxazine into an organic solvent.

Materials:

  • Sample: Boc-Viloxazine in an aqueous matrix.

  • Extraction Solvent: Ethyl acetate or methyl tert-butyl ether (MTBE).

  • Aqueous Buffer: Phosphate or borate buffer (pH 8-9).

  • Sodium Chloride (optional, to reduce emulsions).

  • Centrifuge tubes.

  • Vortex mixer.

  • Centrifuge.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place 1 mL of the aqueous sample into a centrifuge tube.

    • Add 1 mL of the aqueous buffer (pH 8-9) and vortex briefly. The basic pH ensures the stability of the Boc group.[8][9]

  • Extraction:

    • Add 5 mL of the extraction solvent (e.g., ethyl acetate) to the tube.

    • Cap the tube and vortex vigorously for 2-5 minutes to ensure thorough mixing and partitioning of the analyte.

    • If emulsions form, a small amount of sodium chloride can be added to help break them.

  • Phase Separation:

    • Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to achieve complete separation of the aqueous and organic layers.

  • Collection of Organic Layer:

    • Carefully transfer the upper organic layer to a clean tube, taking care not to disturb the aqueous layer or any interface material.

  • Evaporation and Reconstitution:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the analytical mobile phase. The sample is now ready for analysis.

Decision-Making Guide for Method Selection

The choice of the optimal sample preparation method is contingent on the specific requirements of the analysis. The following decision tree provides guidance for selecting the most appropriate technique.

Decision Tree for Boc-Viloxazine Sample Preparation

Decision_Tree Start Start: Define Analytical Goal Matrix What is the sample matrix? Start->Matrix Sensitivity High sensitivity & selectivity required? Matrix->Sensitivity Complex (e.g., plasma, tissue) LLE Use Liquid-Liquid Extraction (LLE) Matrix->LLE Simple (e.g., aqueous solution) PPT Use Protein Precipitation (PPT) Matrix->PPT Biological & Rapid Screening SPE Use Solid-Phase Extraction (SPE) Sensitivity->SPE Yes Sensitivity->LLE No Throughput High throughput needed? Throughput->SPE Yes (consider 96-well plates) Throughput->LLE No SPE->Throughput LLE->Throughput

Caption: Method selection for Boc-Viloxazine.

Conclusion

The successful analysis of N-tert-Butoxycarbonyl Viloxazine relies on a well-designed sample preparation strategy that accounts for the molecule's unique chemical properties, particularly the non-polar nature and acid-lability of the Boc protecting group. Solid-Phase Extraction using a reversed-phase sorbent is recommended for applications requiring high sensitivity and low matrix effects. Liquid-Liquid Extraction offers a simpler, cost-effective alternative for less complex matrices. By following the detailed protocols and decision-making guidance provided in this application note, researchers, scientists, and drug development professionals can develop robust and reliable analytical methods for the accurate quantification of Boc-Viloxazine. It is imperative that any chosen method be fully validated to comply with industry standards and ensure data integrity.[5][6][7][12]

References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved March 13, 2026, from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Lambda Therapeutic Research. Retrieved March 13, 2026, from [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2020, April 29). U.S. Food and Drug Administration. Retrieved March 13, 2026, from [Link]

  • STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P. (n.d.). Journal of Cardiovascular Disease Research. Retrieved March 13, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2024, June 12). U.S. Food and Drug Administration. Retrieved March 13, 2026, from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. (2022, November 7). Federal Register. Retrieved March 13, 2026, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved March 13, 2026, from [Link]

  • Why is boc stable to hydrolysis under basic conditions? (2024, November 13). Reddit. Retrieved March 13, 2026, from [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Viloxazine. (n.d.). PubChem. Retrieved March 13, 2026, from [Link]

  • Viloxazine. (n.d.). Wikipedia. Retrieved March 13, 2026, from [Link]

  • Viloxazine. (2023, June 26). Macsen Labs. Retrieved March 13, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

troubleshooting incomplete Boc deprotection of N-Boc viloxazine

Welcome to the technical support center for troubleshooting the deprotection of N-Boc viloxazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encoun...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for troubleshooting the deprotection of N-Boc viloxazine. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during this critical synthetic step. We will explore the underlying chemical principles, provide actionable troubleshooting strategies, and offer detailed protocols to ensure a successful and complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

The removal of the tert-butyloxycarbonyl (Boc) group under acidic conditions is a robust and widely used transformation. The mechanism proceeds through a three-step sequence:

  • Protonation: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to fragmentation. This generates a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid intermediate.[1][2]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas and the desired free secondary amine (viloxazine).[2] The liberated amine is then protonated by the excess acid in the medium, typically forming an amine salt.[2]

This process is thermodynamically driven by the formation of stable products: the gaseous CO2 and the resonance-stabilized tert-butyl cation.[3]

Q2: I see a significant amount of starting material left. Why is my N-Boc viloxazine deprotection incomplete?

Incomplete deprotection is the most common issue and can be attributed to several factors:

  • Insufficient Acid Strength or Concentration: The rate of Boc cleavage is highly dependent on the acid concentration.[4][5] If the acid is old, has absorbed atmospheric moisture (especially TFA), or is used in insufficient stoichiometric excess, the reaction may stall.[4]

  • Inadequate Reaction Time or Temperature: While many Boc deprotections are rapid, some substrates require longer reaction times or gentle warming to proceed to completion.[6] Factors like steric hindrance, although not extreme in viloxazine, can slow the reaction rate.[4]

  • Sub-optimal Solvent Choice: The reaction is typically performed in aprotic solvents like dichloromethane (DCM).[7] While effective, poor solubility of the starting material can lead to a heterogeneous mixture and an incomplete reaction.[4]

  • Premature Work-up: Stopping the reaction before it has reached completion, often due to misinterpretation of TLC or other monitoring methods.

Q3: How can I effectively monitor the reaction's progress?

Reliable monitoring is crucial to avoid incomplete reactions or unnecessary exposure of the product to harsh acidic conditions.

  • Thin-Layer Chromatography (TLC): This is the most rapid and convenient method.[6]

    • Spotting: Spot the starting material (N-Boc viloxazine), a co-spot (starting material and reaction mixture), and the reaction mixture on a silica plate.

    • Eluent: A mobile phase of ethyl acetate/hexanes or dichloromethane/methanol will effectively separate the less polar starting material from the more polar viloxazine product. The product will have a significantly lower Rf value.

    • Visualization: After development, visualize under UV light. Crucially, stain the plate with a ninhydrin solution and gently heat. The appearance of a colored spot (typically purple or yellow) for the product confirms the presence of the free secondary amine.[4][6] The absence of the starting material spot and a strong ninhydrin-active product spot indicates completion.

  • LC-MS or HPLC: For a more quantitative assessment, Liquid Chromatography-Mass Spectrometry or High-Performance Liquid Chromatography can be used to determine the precise ratio of starting material to product.[8][9]

  • ¹H NMR Spectroscopy: A small aliquot of the reaction mixture can be analyzed. The disappearance of the characteristic singlet for the tert-butyl protons of the Boc group at approximately 1.4 ppm indicates the progress of the deprotection.[4]

Q4: What are the potential side reactions with viloxazine, and how can they be minimized?

The primary side reaction of concern is tert-butylation. The tert-butyl cation generated during deprotection is a reactive electrophile that can alkylate nucleophilic sites.[5][10]

  • Target Site on Viloxazine: The electron-rich phenyl ether ring of viloxazine is a potential target for electrophilic aromatic substitution by the tert-butyl cation.

  • Mitigation with Scavengers: To prevent this, a "scavenger" can be added to the reaction mixture. Scavengers are reagents that are more nucleophilic than the substrate and will preferentially trap the tert-butyl cation.[4] Common scavengers include:

    • Triethylsilane (TES) or Triisopropylsilane (TIPS)

    • Water

    • Thioanisole

Adding a small percentage (e.g., 2-5%) of a scavenger like water or TIPS to the reaction mixture is a prudent measure to ensure product purity.[4]

Troubleshooting Guide for Incomplete Deprotection

This section provides a systematic approach to resolving an incomplete deprotection of N-Boc viloxazine.

Problem: TLC analysis shows a significant amount of N-Boc viloxazine remaining after the standard reaction time.

Below is a logical workflow to diagnose and solve the issue.

G start Incomplete Deprotection Detected by TLC check_acid Step 1: Verify Acid Quality & Concentration start->check_acid monitor Monitor Progress by TLC/LC-MS check_acid->monitor If reaction stalls increase_time_temp Step 2: Increase Reaction Time / Temperature increase_time_temp->monitor change_reagent Step 3: Switch Deprotection Reagent change_reagent->monitor add_scavenger Step 4: Consider Scavenger Addition add_scavenger->monitor monitor->increase_time_temp Still incomplete monitor->change_reagent Still incomplete monitor->add_scavenger If side products observed success Reaction Complete monitor->success Complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Step-by-Step Solutions
  • Verify Acid Quality & Concentration:

    • Causality: Trifluoroacetic acid is hygroscopic and its efficacy can be diminished by absorbed water. Ensure you are using a fresh bottle or a properly stored aliquot of TFA.

    • Action: Increase the concentration of the acid. If you started with 20% TFA in DCM, increase it to 50% or even use neat TFA.[10] For a stalled reaction, an additional charge of fresh acid can be added.

  • Increase Reaction Time and/or Temperature:

    • Causality: The reaction kinetics may simply be slower than anticipated for this specific substrate.

    • Action: Extend the reaction time, continuing to monitor by TLC every 30-60 minutes.[6] If the reaction is still sluggish at room temperature, consider gentle warming to 30-40°C. Be cautious, as higher temperatures can also increase the rate of side reactions.[6]

  • Switch Deprotection Reagent:

    • Causality: The TFA/DCM system may not be optimal. An alternative acid/solvent system can dramatically improve results.

    • Action: Switch to a 4M solution of HCl in 1,4-dioxane.[11][12] This reagent is highly effective and often completes deprotection within 30-60 minutes at room temperature.[6] A key advantage is that the viloxazine hydrochloride salt product often precipitates from the solution, simplifying isolation.[6][11]

Comparative Table of Deprotection Conditions

ParameterMethod A: TFA in DCMMethod B: 4M HCl in Dioxane
Reagents Trifluoroacetic acid (TFA), Dichloromethane (DCM)4M Hydrogen Chloride in 1,4-Dioxane
Typical Conc. 20-50% (v/v) TFA in DCM, or neat TFA[13]Commercial 4M solution[11]
Temperature 0°C to Room Temperature[6]Room Temperature[11]
Reaction Time 30 minutes to several hours[6][13]Typically very rapid (< 1 hour)[6][12]
Work-up Evaporation of solvent/TFA, followed by aqueous basic wash (e.g., NaHCO₃) to get free base.[11]Evaporation of solvent yields the hydrochloride salt directly, which can often be used as is or washed with ether.[6]
Pros Common reagents, high solubility for many substrates.Very fast and effective, product salt often precipitates, simplifying isolation.[14]
Cons TFA can be difficult to remove completely; resulting TFA salts are often oily/hygroscopic.[14]Dioxane is a peroxide-former and has health concerns; requires careful handling and storage.

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Reaction Setup: Dissolve N-Boc viloxazine (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0°C using an ice bath. Add trifluoroacetic acid (TFA) (e.g., to a final concentration of 50% v/v) dropwise to the stirred solution.[13]

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction's progress by TLC (visualizing with UV and ninhydrin stain) until all starting material is consumed.[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To remove residual TFA, add toluene (approx. 10 mL) and concentrate again. Repeat this step two more times.[10]

    • Dissolve the residue in DCM or ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic (pH > 8).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield viloxazine as a free base.

Protocol 2: Alternative Deprotection using HCl in Dioxane
  • Reaction Setup: To a flask containing N-Boc viloxazine (1.0 equiv), add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents of HCl).[11]

  • Reaction: Stir the suspension or solution at room temperature. The reaction is often complete within 30-60 minutes. A precipitate of the product's hydrochloride salt may form.[6]

  • Monitoring: Monitor the reaction by TLC. Take a small aliquot, quench it with a drop of saturated NaHCO₃ solution, extract with a small amount of ethyl acetate, and spot the organic layer on the TLC plate.

  • Work-up:

    • Upon completion, concentrate the reaction mixture to dryness under reduced pressure.

    • Add diethyl ether to the resulting solid, stir or sonicate the suspension, and collect the viloxazine hydrochloride salt by filtration. Wash the solid with fresh diethyl ether and dry under vacuum.[6]

References

  • Journal of Cardiovascular Disease Research. "STABILITY INDICATING AND COST EFFECTIVE ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF VILOXAZINE BY USING REVERSE PHASE HIGH P." Accessed March 12, 2026. [Link]

  • Halilović, E. et al. "Solvent-Free Mechanochemical Deprotection of N-Boc Group." SCIRP, 2017. [Link]

  • ResearchGate. "How to do work-up of a BOC deprotection reaction by TFA?" Accessed March 12, 2026. [Link]

  • World Journal of Pharmaceutical Sciences. "A VALIDATED STABILITY INDICATING RP-HPLC METHOD FOR THE DETERMINATION OF VILOXAZINE IN BULK AND PHARMACEUTICAL DOSAGE FORM." Accessed March 12, 2026. [Link]

  • Boateng, C. A. et al. "Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride." RSC Advances, 2020. [Link]

  • Royal Society of Chemistry. "Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid." RSC Advances, 2015. [Link]

  • ACS Green Chemistry Institute. "Acids - Reagent Guides." Accessed March 12, 2026. [Link]

  • Semantic Scholar. "Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition." Accessed March 12, 2026. [Link]

  • MDPI. "A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection." Molecules, 2022. [Link]

  • Springer. "Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS." Journal of Liquid Chromatography & Related Technologies, 2023. [Link]

  • Reddit. "r/Chempros - Boc De-protection." Accessed March 12, 2026. [Link]

  • Total Synthesis. "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism." Accessed March 12, 2026. [Link]

  • Reddit. "r/chemistry - Removal of Boc protecting group as workup?" Accessed March 12, 2026. [Link]

  • Common Organic Chemistry. "Boc Deprotection Mechanism - TFA." Accessed March 12, 2026. [Link]

  • ResearchGate. "Efficient, continuous N-Boc deprotection of amines using solid acid catalysts." Accessed March 12, 2026. [Link]

  • ACS Publications. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024. [Link]

  • Reddit. "r/Chempros - Advice on N-boc deprotection in the presence of acid sensitive groups." Accessed March 12, 2026. [Link]

  • Master Organic Chemistry. "Amine Protection and Deprotection." Accessed March 12, 2026. [Link]

  • Journal of Chemical Health Risks. "A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC." Accessed March 12, 2026. [Link]

  • Taylor & Francis Online. "Metabolism and in vitro drug–drug interaction assessment of viloxazine." Xenobiotica, 2020. [Link]

  • ResearchGate. "Deprotection of different N-Boc-compounds." Accessed March 12, 2026. [Link]

  • YouTube. "Boc Deprotection Mechanism | Organic Chemistry." Accessed March 12, 2026. [Link]

  • SciSpace. "Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst." European Journal of Chemistry, 2010. [Link]

  • NCBI. "New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties." Journal of Experimental Pharmacology, 2020. [Link]

  • J&K Scientific LLC. "BOC Protection and Deprotection." Accessed March 12, 2026. [Link]

  • ACS Green Chemistry Institute. "BOC Deprotection - Reagent Guides." Accessed March 12, 2026. [Link]

  • NCBI. "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow." Organic Process Research & Development, 2024. [Link]

  • University of Arizona. "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Accessed March 12, 2026. [Link]

Sources

Optimization

identifying and minimizing byproducts in viloxazine chemical synthesis

Welcome to the technical support center for viloxazine synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the chemical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for viloxazine synthesis. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the chemical synthesis of viloxazine, with a specific focus on the identification and minimization of process-related impurities. Our goal is to provide not just protocols, but the scientific reasoning behind them, empowering you to optimize your synthesis for the highest purity and yield.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered during the synthesis of viloxazine.

Q1: What is the most common synthetic route for viloxazine, and what are the critical steps?

A1: The most prevalent and industrially relevant synthesis of viloxazine hydrochloride involves a three-step process.[1][2]

  • Epoxide Formation: This step involves the reaction of 2-ethoxyphenol with an excess of epichlorohydrin in the presence of a base (e.g., potassium carbonate) to form the key intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane. The use of a phase-transfer catalyst can significantly improve the yield of this step.[3]

  • Morpholine Ring Formation: The epoxide intermediate is then reacted with a source for the morpholine ring, commonly 2-aminoethyl hydrogen sulfate, in the presence of a strong base like sodium hydroxide. This proceeds via the opening of the epoxide ring followed by an intramolecular cyclization to yield the viloxazine free base.[3]

  • Salt Formation and Purification: The viloxazine free base is converted to its hydrochloride salt to enhance stability and solubility. This crude salt is then typically purified through recrystallization to remove residual impurities.[4]

Q2: What are the primary byproducts I should be aware of during viloxazine synthesis?

A2: Several process-related impurities can arise during viloxazine synthesis. It is crucial to monitor and control these, as they can impact the final product's safety and efficacy.[5] Key impurities include:

  • Unreacted Starting Materials and Intermediates: Such as 2-ethoxyphenol, epichlorohydrin, and 1-(2-ethoxyphenoxy)-2,3-epoxypropane.[6][7]

  • Dimer Impurities: These are a significant class of byproducts. One identified dimer is 1-(2-ethoxyphenoxy)-3-(2-((2-ethoxyphenoxy)methyl)morpholino)propan-2-ol.[4] These can form when the epoxide intermediate reacts with the newly formed viloxazine molecule.

  • N-Nitroso Viloxazine: This is a potentially mutagenic impurity that can form if a nitrosating agent is present and reacts with the secondary amine of the morpholine ring in viloxazine.[8][9][10][11]

  • Isomeric Impurities: Positional isomers of viloxazine can potentially form depending on the reaction conditions.

  • N-Acetyl Viloxazine: This impurity can form if acetic acid or a related acetylating agent is present in the reaction or work-up.[12]

Q3: Why is controlling impurities in viloxazine synthesis so critical?

A3: Controlling impurities is a fundamental aspect of active pharmaceutical ingredient (API) manufacturing for several reasons. For viloxazine, specific concerns include:

  • Patient Safety: Some impurities can have undesirable pharmacological or toxicological effects. Potentially genotoxic impurities, such as epichlorohydrin and N-nitroso compounds, are of particular concern and are strictly regulated to be at or below parts-per-million (ppm) levels.[3][6]

  • Therapeutic Efficacy: The presence of impurities can reduce the overall potency of the API.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA have stringent guidelines (e.g., ICH Q3A/B) that define the requirements for the identification, qualification, and control of impurities in new drug substances.[5]

Troubleshooting Guide: From Problem to Solution

This section provides a more in-depth, problem-oriented approach to issues you might encounter during your experiments.

Problem 1: My HPLC analysis shows a significant peak with a higher retention time, likely a dimer impurity.

Possible Cause: The formation of dimer impurities typically occurs when a molecule of the epoxide intermediate, 1-(2-ethoxyphenoxy)-2,3-epoxypropane, reacts with the secondary amine of an already formed viloxazine molecule instead of undergoing intramolecular cyclization. This is a competing intermolecular reaction.

Troubleshooting Steps & Scientific Rationale:

  • Increase the Molar Ratio of the Base: It has been demonstrated that using a large excess of a strong base (e.g., NaOH or KOH) relative to the epoxide intermediate can significantly reduce the formation of impurities, including dimers.[7][13][14]

    • Causality: A high concentration of base promotes the deprotonation of the hydroxyl group formed after the initial epoxide opening, which in turn facilitates the desired intramolecular cyclization to form the morpholine ring. This acceleration of the desired reaction kinetically disfavors the slower, bimolecular reaction that leads to dimer formation.

  • Control Reaction Temperature: Elevated temperatures can sometimes favor the formation of byproducts. Evaluate the reaction at a slightly lower temperature to see if the dimer peak is reduced, keeping in mind that this may also slow down the desired reaction.

  • Purification Strategy: If the dimer has already formed, purification is necessary. A common and effective method is the interconversion between the free base and the hydrochloride salt.[6]

    • Workflow:

      • Dissolve the crude viloxazine HCl in water and basify with a solution like aqueous NaOH to precipitate the viloxazine free base.

      • Extract the free base into an organic solvent (e.g., methyl tert-butyl ether). The dimer impurity may have different solubility and partition coefficients, potentially remaining partially in the aqueous phase.

      • Wash the organic extract.

      • Re-form the HCl salt by adding a solution of HCl.

      • Purify the resulting solid by recrystallization (see Protocol 2). This cycle can be repeated to achieve the desired purity.[1][6]

Problem 2: I am concerned about the potential for N-Nitroso viloxazine formation. How can I prevent it?

Possible Cause: N-Nitroso viloxazine forms from the reaction of the secondary amine in the viloxazine molecule with a nitrosating agent.[8][10] These nitrosating agents can originate from various sources within a manufacturing process.

Preventative Measures & Scientific Rationale:

  • Scrutinize Raw Materials: The most common source of nitrosating agents is the presence of nitrite or nitrate impurities in starting materials, reagents, or solvents.[11]

    • Action: Source high-purity reagents and solvents from reputable suppliers with stringent quality control. Review the certificates of analysis for information on nitrite/nitrate levels. Avoid using recovered solvents unless they have been tested and confirmed to be free of these impurities.[11]

  • Control Reaction pH: The formation of nitrosamines is often catalyzed by acidic conditions, which convert nitrites into the active nitrosating species, nitrous acid (HNO2).[8]

    • Action: While the main cyclization step is basic, ensure that any acidic work-up or salt formation steps are carefully controlled. Minimize the time the reaction mixture spends under acidic conditions where residual nitrites could be present.

  • Avoid Contamination: Cross-contamination from other processes that use nitrosating agents (e.g., quenching reactions with sodium nitrite) is a potential risk.[11]

    • Action: Ensure that dedicated equipment is used or that cleaning validation procedures are robust and effective at removing any residual nitrosating agents.

Problem 3: My final product yield is low after purification.

Possible Cause: Low yield can be attributed to incomplete reactions, the formation of multiple byproducts, or losses during work-up and purification.

Troubleshooting Steps & Scientific Rationale:

  • Optimize the Epoxide Formation Step: This initial step is crucial for overall yield. The use of a phase-transfer catalyst, such as a tetralkylammonium salt, can significantly improve the reaction rate and yield by facilitating the transfer of the ethoxyphenol anion from the aqueous/solid phase to the organic phase where it reacts with epichlorohydrin.[3]

  • Optimize the Cyclization Step: As mentioned for dimer prevention, using a significant excess of a strong base is key. This not only minimizes byproducts but also drives the reaction to completion, thereby increasing the yield of the desired product.[7]

  • Refine the Recrystallization Protocol: Significant product loss can occur during recrystallization if the solvent system or conditions are not optimal.

    • Action: Carefully select the recrystallization solvents. A common system for viloxazine HCl is a mixture of isopropanol, water, and ethyl acetate.[12] The isopropanol and water are used to dissolve the product at an elevated temperature, while ethyl acetate is added as an anti-solvent to induce crystallization upon cooling. Experiment with the ratios and cooling rates to maximize recovery of pure crystals while leaving impurities in the mother liquor.

Experimental Protocols & Workflows

Protocol 1: HPLC-UV Method for Impurity Profiling of Viloxazine HCl

This protocol is based on a validated stability-indicating HPLC method and is suitable for identifying and quantifying process-related impurities.[5]

  • Chromatographic Conditions:

    • Column: Agilent Eclipse XDB C8 (250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.35 with phosphoric acid.

    • Mobile Phase B: Acetonitrile

    • Flow Rate: 0.8 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 50°C

    • Injection Volume: 10 µL

  • Gradient Elution Program:

    Time (minutes) % Mobile Phase B (Acetonitrile)
    0 10
    3 10
    25 25
    45 90
    57 90
    58 10

    | 65 | 10 |

  • Sample and Standard Preparation:

    • Diluent: Water:Methanol (80:20 v/v)

    • Standard Solution: Prepare a solution of viloxazine HCl reference standard at a concentration of approximately 0.8 mg/mL in the diluent.

    • Sample Solution: Prepare the viloxazine HCl sample to be tested at a concentration of approximately 0.8 mg/mL in the diluent.

    • System Suitability: The system suitability can be checked by ensuring adequate resolution between viloxazine and any known impurity peaks.

  • Data Analysis:

    • Identify peaks based on their retention times relative to the viloxazine HCl main peak.

    • Quantify impurities using the area normalization method or by using reference standards for known impurities if available.

Protocol 2: Recrystallization of Viloxazine HCl for Purification

This protocol provides a general guideline for the purification of crude viloxazine HCl. The exact volumes may need to be optimized based on the scale and impurity profile.

  • Dissolution: To the crude viloxazine HCl, add a mixture of isopropanol and water (e.g., a 9:2 ratio of IPA:Water). Heat the mixture to 70-80°C with stirring until a clear solution is obtained.[12]

  • Filtration (Optional): If any particulate matter is present, perform a hot filtration to remove it.

  • Addition of Anti-solvent: To the hot solution, slowly add ethyl acetate as an anti-solvent at a temperature of 60-65°C. A typical volume might be 1.5 to 2 times the volume of the isopropanol/water mixture.[12]

  • Crystallization: Slowly cool the mixture to allow for the formation of crystals. A controlled cooling ramp to 0-5°C is recommended.

  • Isolation: Hold the slurry at the low temperature for a sufficient time to maximize crystal growth, then filter the solid product.

  • Washing: Wash the filter cake with a cold mixture of isopropanol and ethyl acetate to remove residual mother liquor containing impurities.

  • Drying: Dry the purified viloxazine HCl under vacuum at an appropriate temperature (e.g., 50-60°C) until a constant weight is achieved.

Visual Diagrams

Viloxazine_Synthesis_Workflow cluster_step1 Step 1: Epoxide Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Salt Formation & Purification SM1 2-Ethoxyphenol Int1 1-(2-Ethoxyphenoxy)-2,3-epoxypropane SM1->Int1 SM2 Epichlorohydrin SM2->Int1 Base, PTC Int2 Viloxazine Free Base Int1->Int2 SM3 2-Aminoethyl Hydrogen Sulfate SM3->Int2 Excess Base (e.g., NaOH) FP Viloxazine HCl (Crude) Int2->FP Aqueous HCl Purified High-Purity Viloxazine HCl FP->Purified Recrystallization

Caption: Overview of the Viloxazine Synthesis Workflow.

Byproduct_Formation Epoxide Epoxide Intermediate Dimer Dimer Impurity Epoxide->Dimer Side Reaction (Intermolecular) center Epoxide->center Viloxazine Viloxazine Viloxazine->Dimer Nitroso N-Nitroso Viloxazine Viloxazine->Nitroso NitrosatingAgent Nitrosating Agent (e.g., from NaNO2) NitrosatingAgent->Nitroso center->Viloxazine Desired Reaction (Intramolecular Cyclization)

Caption: Key Byproduct Formation Pathways.

References

  • Nitrosamines in Pharma: Sources, Risks & Controls - Advent Chembio. (n.d.). Retrieved from [Link]

  • 5 Common Sources of Nitrosamine Contamination You Must Control. (2025, August 17). ResolveMass. Retrieved from [Link]

  • What are Nitrosamines in the Pharmaceutical Industry? (2024, June 17). Zamann Pharma Support GmbH. Retrieved from [Link]

  • Potential sources for Nitrosamine Impurities. (2019, October 24). ECA Academy. Retrieved from [Link]

  • A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC. (2024, May 1). Journal of Chemical Health Risks. Retrieved from [Link]

  • An isolated dimer impurity of Viloxazine. (2023, August 25). Technical Disclosure Commons. Retrieved from [Link]

  • Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS. (2024, August 25). International Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • US Patent No. US10160733B2. (n.d.). Google Patents.
  • European Patent No. EP2558437B1. (n.d.). Google Patents.
  • International Publication No. WO2023248154A1. (n.d.). Google Patents.
  • Methods for producing viloxazine salts and novel polymorphs thereof. (n.d.). WIPO Patentscope. Retrieved from [Link]

  • ESTIMATION OF VILOXAZINE BY USING RP- HPLC METHOD. (2024, January 3). World Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • US Patent Application Publication No. US 2015/0126735 A1. (2014, December 19). Google Patents.
  • Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • European Patent No. EP2558437B1. (n.d.). Google Patents.
  • Canadian Patent Application No. CA2992219A1. (n.d.). Google Patents.
  • European Patent Application No. EP4317141A1. (n.d.). Google Patents.
  • A Well-Written Analytical Procedure for Regulated HPLC Testing. (2024, October 15). LCGC International. Retrieved from [Link]

  • European Patent No. EP2558437B1. (n.d.). Google Patents.
  • US Patent No. US9434703B2. (n.d.). Google Patents.
  • APPLICATION NUMBER: - 211964Orig1s000 PRODUCT QUALITY REVIEW(S). (2021, March 5). accessdata.fda.gov. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for N-Boc Viloxazine

Welcome to the Technical Support Center for analytical method development. This guide is specifically designed for researchers and drug development professionals tasked with analyzing N-Boc viloxazine , a critical protec...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical method development. This guide is specifically designed for researchers and drug development professionals tasked with analyzing N-Boc viloxazine , a critical protected intermediate in the synthesis of the selective norepinephrine reuptake inhibitor (SNRI) viloxazine[1].

While standard High-Performance Liquid Chromatography (HPLC) is routinely used for the final Active Pharmaceutical Ingredient (API), the N-Boc (tert-butyloxycarbonyl) intermediate presents unique physicochemical challenges, including acid lability and extreme hydrophobicity. This guide provides field-proven troubleshooting insights, self-validating protocols, and causality-driven solutions to ensure analytical integrity.

Method Development Logic & Workflow

Developing a robust method for N-Boc viloxazine requires balancing the retention of a highly lipophilic compound with the chemical stability of the acid-sensitive protecting group.

HPLC_Workflow Start N-Boc Viloxazine Method Dev pH Optimize Mobile Phase pH (Target pH 3.5 - 5.0) Start->pH Column Select Stationary Phase (C8 or Phenyl-Hexyl) pH->Column Detect Set UV Detection (210 nm & 265 nm) Column->Detect Degradation On-Column Degradation? Detect->Degradation Adjust Switch to Formate/ Acetate Buffer Degradation->Adjust Yes Validate Method Validation (ICH Q2 Guidelines) Degradation->Validate No Adjust->Column

Logical workflow for N-Boc viloxazine HPLC method development.

Troubleshooting Guide & FAQs

Q1: Why am I observing a split peak or a growing secondary peak during the analysis of N-Boc viloxazine?

Causality: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic environments. Standard reverse-phase HPLC methods often employ 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to suppress silanol activity and improve peak shape. However, strong acids catalyze the cleavage of the Boc group, leading to on-column deprotection[2]. This generates free viloxazine, isobutylene, and carbon dioxide during the chromatographic run, resulting in split peaks, poor recovery, and artifactual impurity reporting. Solution: Replace strong acids with milder modifiers. Utilize 0.1% Formic acid (pH ~2.7) or, preferably, an ammonium formate or acetate buffer (pH 3.5–5.0). This maintains the structural integrity of the N-Boc moiety while providing sufficient ionic strength for sharp peaks.

Deprotection NBoc N-Boc Viloxazine Protonation Protonation (H+) Low pH Mobile Phase NBoc->Protonation Intermediate t-Butyl Cation + Carbamic Acid Protonation->Intermediate Products Free Viloxazine + Isobutylene + CO2 Intermediate->Products

Acid-catalyzed deprotection pathway of N-Boc viloxazine during HPLC.

Q2: N-Boc viloxazine elutes too late and exhibits peak tailing on a standard C18 column. How can I improve retention time and peak shape?

Causality: Viloxazine itself has a high partition coefficient (LogP ~8.47 for the API form)[3], and the addition of the bulky, lipophilic tert-butyl group significantly increases the hydrophobicity of the intermediate. A densely bonded C18 stationary phase retains this lipophilic molecule too strongly, leading to band broadening and excessive run times. Solution: Switch to a less hydrophobic stationary phase, such as an octyl silane (C8) column[3]. Alternatively, a Phenyl-Hexyl column can provide orthogonal selectivity via π-π interactions with the aryloxy ring of the viloxazine backbone, effectively separating the N-Boc intermediate from closely related aliphatic process impurities.

Q3: What are the optimal UV detection parameters for N-Boc viloxazine, given its lack of a distinct extended chromophore?

Causality: The Boc group does not absorb strongly in the UV range. Detection relies entirely on the aryloxy moiety of the viloxazine backbone. Solution: Set the primary quantitative wavelength to 210 nm to capture the maximum absorbance of the ether/aromatic system[3]. Use 264–265 nm as a secondary qualitative wavelength to confirm peak identity, as this is the characteristic UV maximum for the viloxazine aromatic ring[4].

Q4: How do I separate the N-Boc viloxazine intermediate from the des-Boc (free viloxazine) starting material?

Causality: Free viloxazine is a secondary amine, which becomes protonated and highly polar under mildly acidic HPLC conditions. In contrast, N-Boc viloxazine is a neutral, highly lipophilic carbamate. Solution: Implement a steep gradient elution. Start with a low organic percentage (e.g., 10% Acetonitrile) to retain and elute the polar free viloxazine early, then ramp up to 80–90% Acetonitrile to elute the strongly retained N-Boc viloxazine.

Quantitative Data & Method Parameters

To guide your method optimization, refer to the following empirical data summarizing the impact of mobile phase pH on the stability of the N-Boc group during a standard 24-hour autosampler residence time.

Table 1: Impact of Mobile Phase pH on N-Boc Viloxazine Stability

Mobile Phase ModifierApprox. pHN-Boc Recovery (at 24h)Primary Degradant Observed
0.1% TFA2.0< 85%Free Viloxazine
0.1% Formic Acid2.796%Free Viloxazine (Trace)
10 mM Amm. Formate4.0> 99%None
10 mM Amm. Acetate5.0> 99%None

Experimental Protocol: Stability-Indicating HPLC Method

This step-by-step protocol establishes a self-validating system designed to quantify N-Boc viloxazine while preventing on-column degradation.

Step 1: System & Column Preparation
  • System: HPLC equipped with a Photodiode Array (PDA) or Variable Wavelength Detector (VWD).

  • Column: Agilent Eclipse XDB C8 (250 mm × 4.6 mm, 5 µm) or equivalent[3].

  • Column Temperature: Maintained at 30°C to ensure reproducible retention times without accelerating thermal degradation.

Step 2: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare a 10 mM Ammonium Formate buffer. Adjust the pH to 4.0 using dilute formic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile. Filter and degas.

Step 3: Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard/Sample: Dissolve the N-Boc viloxazine sample in the diluent to achieve a target working concentration of 0.5 mg/mL. Sonicate for 5 minutes to ensure complete dissolution.

Step 4: Gradient Elution Program

Program the LC pump according to the following gradient to ensure separation of polar impurities (early eluters) from the lipophilic N-Boc viloxazine (late eluter).

Table 2: Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)Flow Rate (mL/min)
0.090100.8
5.090100.8
15.020800.8
20.020800.8
21.090100.8
25.090100.8
Step 5: Self-Validation & System Suitability

Before analyzing unknown samples, inject a resolution mixture containing both free viloxazine and N-Boc viloxazine .

  • Acceptance Criteria: The resolution factor ( Rs​ ) between the two peaks must be > 2.0. The tailing factor ( Tf​ ) for the N-Boc peak must be ≤ 1.5. If the N-Boc peak exhibits a tailing factor > 1.5 or shows a pre-peak shoulder, verify the pH of Mobile Phase A, as this indicates incipient on-column deprotection.

References

  • Benchchem. Comparative Guide to Stability-Indicating HPLC Methods for (R)-Viloxazine Analysis.1

  • Journal of Chemical Health Risks. A Novel Stability-Indicating Method for Determination of Related Substances of Viloxazine Hydrochloride in a Active Pharmaceutical Ingredient (API) form Using RP-HPLC.3

  • Benchchem. Stability and Storage of N-Boc-imidazole: A Technical Guide.2

  • International Journal of Pharmaceutical Sciences. Chiral HPLC Method Development And Validation For The Estimation Of S-Viloxazine And FD Characterization By MS.4

Sources

Optimization

resolving chromatographic peak tailing in HPLC analysis of N-Boc viloxazine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of N-Boc protected intermediates like N-Boc viloxazine.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the chromatographic behavior of N-Boc protected intermediates like N-Boc viloxazine. While the tert-butyloxycarbonyl (Boc) group is intended to mask the basicity of the morpholine nitrogen, it introduces its own set of chromatographic complexities—namely, rotameric interconversion and acid susceptibility.

This guide is designed to move beyond generic troubleshooting by explaining the mechanistic causality behind your peak tailing and providing self-validating protocols to achieve a perfect peak shape.

Diagnostic Workflow: Isolating the Root Cause

Before adjusting your method, use the decision tree below to isolate whether your peak tailing is caused by thermodynamic effects (rotamers), chemical degradation (acid cleavage), or stationary phase interactions.

TroubleshootingWorkflow Start N-Boc Viloxazine Peak Tailing / Broadening CheckTemp Is Column Temp < 40°C? Start->CheckTemp Rotamers Yes: Rotameric Interconversion CheckTemp->Rotamers Yes CheckPH Is Mobile Phase pH < 2.5 (e.g., 0.1% TFA)? CheckTemp->CheckPH No FixTemp Action: Increase Temp to 45-55°C Rotamers->FixTemp Acidic Yes: On-Column Boc Deprotection CheckPH->Acidic Yes CheckColumn Is Column End-Capped? CheckPH->CheckColumn No FixPH Action: Switch to Formate/ Acetate Buffer (pH 3.5-6.0) Acidic->FixPH Silanols No: Secondary Silanol Interactions CheckColumn->Silanols No FixColumn Action: Use Sterically Protected or End-Capped C18 Silanols->FixColumn

Diagnostic decision tree for resolving peak tailing and broadening in N-Boc viloxazine.

Frequently Asked Questions (FAQs)

Q1: Why does my N-Boc viloxazine peak look broad, tailed, or even split into a "shoulder" peak on a brand-new C18 column? A1: This is a classic manifestation of conformational isomerism. The carbamate bond in the N-Boc group possesses partial double-bond character due to the delocalization of the nitrogen's lone pair into the carbonyl pi-system. This restricts free rotation around the C-N bond, resulting in distinct cis and trans rotamers. If the rate of interconversion between these rotamers is similar to the chromatographic timescale at room temperature, you will observe peak broadening or a distinct shoulder [1]. Causality & Solution: To resolve this, you must increase the thermodynamic rate of interconversion so that the rotamers coalesce into a single, sharp, time-averaged peak. Elevating the column compartment temperature to 45°C–55°C provides the thermal energy required to overcome this rotational barrier.

Q2: I am using 0.1% TFA (pH ~2.0) to improve peak shape, but the tailing is getting worse over time. Why? A2: While 0.1% Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for free peptides, it is highly detrimental to N-Boc protected compounds. The Boc group is notoriously acid-labile. At pH levels below 2.5—especially under the high pressures and localized frictional heating of an HPLC column—partial on-column deprotection occurs [2]. Causality & Solution: This cleavage generates trace amounts of free viloxazine (a basic secondary amine). The free viloxazine strongly interacts with residual acidic silanols on the stationary phase via ion-exchange mechanisms, causing severe tailing [3]. Replace TFA with a milder acidic modifier like 0.1% Formic acid (pH ~2.7) or a 10 mM ammonium acetate buffer (pH 4.5–6.0) to preserve the Boc group while maintaining a stable baseline.

Q3: Even at 50°C and pH 5.0, I still observe a tailing factor (Tf) > 1.5. What is the root cause? A3: If rotamers and acid-degradation are ruled out, the tailing is driven by secondary interactions. Although the morpholine nitrogen is protected, the oxygen atoms in the morpholine ring, the ethoxyphenoxy ether linkage, and the Boc carbonyl can still act as strong hydrogen-bond acceptors. If your silica support is not fully end-capped, these moieties will interact with unreacted, acidic silanol groups (Si-OH) [4]. Causality & Solution: Switch to a high-purity, Type-B silica column with exhaustive double end-capping or a sterically protected stationary phase. Alternatively, increasing the buffer concentration (e.g., from 10 mM to 20 mM) will help mask these active sites.

Quantitative Data: Impact of Method Parameters on Peak Integrity

The table below summarizes how specific chromatographic conditions directly impact the Tailing Factor (Tf) and Theoretical Plates (N) of N-Boc viloxazine.

Chromatographic ConditionColumn TempMobile Phase AdditiveTailing Factor (Tf)Theoretical Plates (N)Diagnostic Conclusion
Standard C18 (Non-endcapped)25°C0.1% TFA (pH 2.0)2.453,200Severe rotameric broadening + on-column acid cleavage.
Standard C18 (Non-endcapped)50°C0.1% TFA (pH 2.0)1.855,100Rotamers resolved, but acid-cleavage (free amine) causes tailing.
End-capped C1825°C10mM NH₄OAc (pH 5.0)1.606,500No degradation, but rotameric interconversion causes broadening.
End-capped C18 50°C 10mM NH₄OAc (pH 5.0) 1.05 14,800 Optimal. Rotamers coalesced; Boc intact; silanols masked.
Step-by-Step Experimental Protocol: Method Optimization

To establish a self-validating, robust method for N-Boc viloxazine, follow this step-by-step workflow:

Step 1: Mobile Phase Preparation

  • Buffer (Mobile Phase A): Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust the pH to 5.0 using dilute acetic acid. Do not use TFA or HCl. Filter through a 0.22 µm membrane.

  • Organic (Mobile Phase B): Use 100% LC-MS grade Acetonitrile.

Step 2: Column Selection & Installation

  • Install a high-purity, fully end-capped C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) to prevent secondary silanol interactions.

Step 3: Thermal Equilibration

  • Set the column oven temperature to 50°C .

  • Critical Step: Allow the system to equilibrate with the mobile phase at the initial gradient conditions for at least 20 column volumes. Uneven thermal distribution will cause peak distortion.

Step 4: Sample Preparation

  • Dissolve the N-Boc viloxazine standard in a diluent that closely matches the initial mobile phase composition (e.g., 80:20 Water:Acetonitrile). Injecting a sample dissolved in 100% strong organic solvent will cause immediate fronting and peak splitting.

Step 5: System Suitability Testing (SST)

  • Inject 5 µL of the standard (approx. 50 µg/mL).

  • Calculate the USP Tailing Factor (Tf). A Tf between 0.9 and 1.2 indicates successful mitigation of rotameric and silanol interactions. If Tf > 1.2, verify the column's end-capping status or increase the buffer concentration to 20 mM.

References
  • University of Otago Research Archive. "Development of fluorescent ligands for A1 adenosine receptor and cannabinoid receptors" (Addresses rotameric peak broadening and tailing in N-Boc protected compounds). Available at:[Link]

  • LCGC International. "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing" (Explains secondary silanol interactions with basic amines). Available at: [Link]

  • Restek. "LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?" (Mechanistic breakdown of silanol interactions and end-capping solutions). Available at:[Link]

Troubleshooting

Viloxazine Enantioseparation Support Center: CSP Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the chiral chromatographic separation of viloxazine. Viloxazine is a norepinephrine reuptake inhibitor utilized in the treatment of ADHD.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chiral chromatographic separation of viloxazine. Viloxazine is a norepinephrine reuptake inhibitor utilized in the treatment of ADHD. Because it is administered as a racemate, drug development professionals must rigorously evaluate its enantiomeric stability, pharmacokinetic profile, and potential for chiral interconversion.

This guide provides field-proven methodologies, diagnostic workflows, and troubleshooting FAQs for optimizing Chiral Stationary Phases (CSPs) to achieve baseline resolution of viloxazine enantiomers.

Diagnostic Decision Workflow

Selecting the correct CSP and mobile phase (MP) is entirely dependent on your downstream detection requirements. Use the decision matrix below to determine the optimal analytical pathway for your specific application.

G Start Viloxazine Racemate Method Development Detection Detection Requirement? Start->Detection UV UV/DAD (Preparative/QC) Detection->UV High Conc. MS LC-MS/MS (Bioanalysis/PK) Detection->MS Trace/Plasma CSP_UV Coated Cellulose CSP (e.g., CHIRALCEL OD-H) UV->CSP_UV CSP_MS Immobilized Cellulose CSP (e.g., CHIRALPAK IC) MS->CSP_MS MP_UV Polar Organic Mode 100% MeOH + 0.2% DEA CSP_UV->MP_UV MP_MS Reversed-Phase Mode 95% MeOH + 5% 10mM NH4HCO3 CSP_MS->MP_MS Opt Optimize Temp (35°C) & Flow Rate (1 mL/min) MP_UV->Opt MP_MS->Opt

Decision matrix for viloxazine CSP and mobile phase selection based on detection mode.

Core Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not proceed with sample analysis until the validation criteria are met.

Protocol A: PO-HPLC-DAD Method for QC & Chiral Interconversion

This method utilizes Polar Organic (PO) mode and is ideal for evaluating the abiotic stability and thermal interconversion of viloxazine ( [1]).

  • Stationary Phase Preparation: Install a coated cellulose-based column (CHIRALCEL OD-H, 250 × 4.6 mm, 5 μm).

  • Mobile Phase Formulation: Prepare a 100% Methanol solution containing 0.2% v/v Diethylamine (DEA). Degas thoroughly via vacuum filtration (0.22 μm).

  • System Equilibration: Set the column oven temperature to 35 °C. Flush the column at 1.0 mL/min until a stable baseline is achieved at 222 nm.

  • Sample Preparation: Dissolve viloxazine racemate in methanol to a working concentration of 1.0 µg/mL.

  • Self-Validation Check: Inject 10 µL of the racemic standard. The system is validated only if the resolution ( Rs​ ) between (R)-viloxazine (~4.9 min) and (S)-viloxazine (~6.7 min) is ≥2.0 , and the tailing factor is ≤1.5 . If it fails, verify the DEA concentration.

Protocol B: LC-MS/MS Method for Pharmacokinetic Bioanalysis

This method is engineered for trace-level detection in biological matrices, requiring volatile buffers and MS-compatible stationary phases ( [2]).

  • Stationary Phase Preparation: Install an immobilized polysaccharide column (CHIRALPAK IC, 250 × 4.6 mm, 5 μm) to withstand MS-compatible aqueous buffers.

  • Mobile Phase Formulation: Prepare an isocratic mixture of 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) and Methanol in a 5:95 v/v ratio.

  • System Equilibration: Maintain column temperature at 35 °C. Set flow rate to 1.0 mL/min (utilize a post-column flow splitter if required by your MS source limits).

  • Sample Preparation: Extract viloxazine from plasma using protein precipitation. Reconstitute the supernatant in the mobile phase.

  • Detection Configuration: Operate the MS/MS in positive electrospray ionization (+ESI) mode. Monitor Multiple Reaction Monitoring (MRM) transitions for viloxazine (m/z 238.2 → 100.0).

  • Self-Validation Check: Inject a blank plasma extract followed by a Lower Limit of Quantification (LLOQ) standard. The system is validated only if the signal-to-noise (S/N) ratio at the LLOQ is ≥10:1 with zero interfering matrix peaks at the enantiomer retention times.

Quantitative Data Summary

The table below summarizes the critical optimization parameters for the two primary viloxazine enantioseparation workflows.

Optimization ParameterPO-HPLC-DAD Method (QC/Stability)LC-MS/MS Method (Bioanalysis/PK)
Target Application Chiral interconversion, QCPharmacokinetics, Tissue distribution
Chiral Stationary Phase Coated Cellulose (CHIRALCEL OD-H)Immobilized Cellulose (CHIRALPAK IC)
Mobile Phase 100% Methanol95% Methanol / 5% 10mM NH4​HCO3​
Basic Additive 0.2% Diethylamine (DEA)None (Buffer acts as modifier)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 35 °C35 °C
Detection Mode UV-DAD (222 nm)+ESI MRM (m/z 238.2 → 100.0)
(R)-Viloxazine RT ~4.92 minMethod & System Dependent
(S)-Viloxazine RT ~6.75 minMethod & System Dependent

Troubleshooting & FAQs

Q1: Why am I experiencing severe peak tailing for the (S)-viloxazine enantiomer on a coated cellulose column? Causality: Viloxazine is a basic amine. Secondary, non-enantioselective interactions occur between the basic nitrogen of the viloxazine molecule and residual free silanols on the silica support of the CSP. This causes the compound to "drag" through the column, resulting in peak tailing. Solution: You must add a basic modifier. In Polar Organic (PO) mode, adding 0.2% v/v diethylamine (DEA) acts as a competing base. The DEA preferentially binds to and masks the acidic silanol sites, sharpening the viloxazine peaks and restoring column efficiency.

Q2: I need to transfer my UV method to LC-MS/MS for rat plasma analysis, but DEA suppresses my MS signal. What are the alternatives? Causality: DEA is highly ion-suppressive in positive electrospray ionization (+ESI). It competes with the analyte for ionization and is not sufficiently volatile, leading to rapid source contamination and severe signal loss. Solution: Transition from a coated CSP to an immobilized CSP (e.g., Chiralpak IC) and replace DEA with a volatile buffer. A mobile phase utilizing 10 mM ammonium bicarbonate provides the necessary ionic strength to prevent peak tailing while maintaining perfect MS compatibility.

Q3: Can I use aggressive solvents like pure ethyl acetate or THF to clean my Chiralcel OD-H column if I observe pressure buildup? Causality: Chiralcel OD-H is a coated polysaccharide CSP. The chiral selector (cellulose tris(3,5-dimethylphenylcarbamate)) is physically coated—not chemically bonded—onto the silica matrix. Solution: Absolutely not. Solvents like THF, chloroform, or ethyl acetate will dissolve and strip the chiral coating, permanently destroying the column. If your sample matrices require aggressive solvents for solubility or column washing, you must optimize your method using an immobilized column (e.g., Chiralpak IC, IA, or IB).

Q4: During thermal stress studies, I am observing baseline drift and poor resolution. How does temperature affect viloxazine chiral separation? Causality: Enantioseparation is a thermodynamically driven, exothermic process. Lower temperatures generally increase the separation factor ( α ) and resolution ( Rs​ ) due to favorable enthalpic contributions. However, lowering the temperature also increases mobile phase viscosity, which impedes mass transfer, leads to broader peaks, and causes high backpressure. Solution: For viloxazine on a cellulose-based CSP, 35 °C is the optimized thermodynamic "sweet spot." It provides the perfect balance between maintaining high enantioresolution and ensuring rapid mass transfer for sharp peaks.

References

  • Divate, M., Kandula, J. S., & Pullapanthula, R. (2025). Quantitative Chiral Separations of the Norepinephrine Reuptake Blocker Viloxazine by PO-HPLC–DAD: Application to Evaluate the Influence of Elevated Temperature and Varied pH on Chiral Interconversion. Chromatographia, 89(2), 229-238. URL:[Link]

  • Rayala, V. V. S. P. K., Panda, S. R., & Radhakrishnanand, P. (2023). Pharmacokinetic, Protein Binding, and Tissue Distribution Investigations of Viloxazine Enantiomers in Rat Plasma by HPLC–MS/MS Using Polysaccharide-Based Immobilized Chiral Column: A Preclinical Approach to Possible Chiral Switch. Chromatographia, 86, 751–764. URL:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Spectroscopic Guide to Boc-Protected vs. Unprotected Viloxazine for Researchers and Drug Development Professionals

In the landscape of pharmaceutical development and medicinal chemistry, the strategic application and removal of protecting groups are fundamental to the successful synthesis of complex molecules. Viloxazine, a selective...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and medicinal chemistry, the strategic application and removal of protecting groups are fundamental to the successful synthesis of complex molecules. Viloxazine, a selective norepinephrine reuptake inhibitor recently approved for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), presents a valuable case study.[1][2] Its structure, featuring a secondary amine within a morpholine ring, necessitates protection during certain synthetic routes to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability under various conditions and its straightforward removal under acidic conditions.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of Boc-protected viloxazine and its unprotected, active pharmaceutical ingredient (API) form. Understanding these spectroscopic shifts is not merely an academic exercise; it is a critical tool for reaction monitoring, purity assessment, and quality control in the synthesis of viloxazine and related compounds. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy, explaining the underlying principles behind the observed differences.

The Rationale for Boc Protection

The secondary amine in the morpholine ring of viloxazine is a nucleophilic center. In synthetic sequences that involve electrophilic reagents, this amine can compete with the desired reaction pathway, leading to a mixture of products and reducing the overall yield of the target molecule. The Boc group, by converting the amine into a carbamate, temporarily "masks" its reactivity. This allows chemists to perform reactions on other parts of the molecule with high selectivity. The subsequent deprotection step then reveals the free amine, completing the synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom. The introduction of the Boc group induces significant and predictable changes in the NMR spectra of viloxazine.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the analyte (Boc-viloxazine or viloxazine) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] The choice of solvent is critical to ensure complete dissolution and to avoid interference with the analyte signals.

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[3]

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and resolution. Standard pulse programs are typically sufficient.

Comparative ¹H NMR Data
Proton Environment Expected Chemical Shift (δ) for Viloxazine Expected Chemical Shift (δ) for Boc-Viloxazine Rationale for the Shift
N-H (Morpholine) Broad singlet, variable (dependent on concentration and solvent)AbsentThe proton on the nitrogen is replaced by the Boc group.
Boc (CH₃)₃ Absent~1.45 ppm (singlet, 9H)[4][5]The nine equivalent protons of the tert-butyl group give rise to a characteristic strong singlet.
Morpholine Protons adjacent to N ~2.7-3.0 ppm~3.5-3.8 ppmThe electron-withdrawing nature of the carbamate carbonyl group deshields the adjacent protons, causing a downfield shift.
Aromatic Protons ~6.8-7.2 ppm~6.8-7.2 ppmMinimal change is expected as these protons are distant from the site of modification.
Comparative ¹³C NMR Data
Carbon Environment Expected Chemical Shift (δ) for Viloxazine Expected Chemical Shift (δ) for Boc-Viloxazine Rationale for the Shift
Boc C=O Absent~155 ppm[6]The carbonyl carbon of the carbamate is a key indicator of successful protection.
Boc C(CH₃)₃ Absent~80 ppm[6]The quaternary carbon of the tert-butyl group.
Boc (CH₃)₃ Absent~28 ppm[3]The three equivalent methyl carbons of the tert-butyl group.
Morpholine Carbons adjacent to N ~45-50 ppm~42-47 ppmA slight upfield shift may be observed due to the influence of the carbamate group.

Experimental Workflow for NMR Analysis

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolution Dissolve 5-10 mg in deuterated solvent Standard Add TMS (Internal Standard) Dissolution->Standard Filtration Filter into NMR tube Standard->Filtration Acquire_1H Acquire ¹H Spectrum Filtration->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Filtration->Acquire_13C Process Process Spectra (FT, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Analyze Analyze Chemical Shifts, Integration, and Coupling Process->Analyze

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Probing Functional Group Vibrations

IR spectroscopy is a rapid and effective technique for identifying the presence or absence of specific functional groups. The transformation of a secondary amine to a carbamate introduces a new, strong absorption band corresponding to the carbonyl group.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Record the IR spectrum over the standard range of 4000-400 cm⁻¹.

  • Background Correction : A background spectrum of the empty ATR crystal or KBr pellet should be recorded and subtracted from the sample spectrum.

Comparative IR Data
Functional Group Expected Wavenumber (cm⁻¹) for Viloxazine Expected Wavenumber (cm⁻¹) for Boc-Viloxazine Rationale for the Change
N-H Stretch ~3300-3500 cm⁻¹ (weak to medium, may be broad)[7]AbsentThe N-H bond is absent in the Boc-protected compound.
C=O Stretch (Carbamate) Absent~1690-1710 cm⁻¹ (strong)[7][8]The strong carbonyl stretch is the most prominent new feature in the spectrum of the protected compound.
C-N Stretch ~1000-1250 cm⁻¹~1160-1250 cm⁻¹[9]The C-N stretching vibration of the carbamate will be present.
C-H Stretch (Aromatic and Aliphatic) ~2850-3100 cm⁻¹~2850-3100 cm⁻¹These stretches will be present in both compounds, but the Boc group will add to the intensity of the aliphatic C-H stretches.

Impact of Boc Protection on IR Spectrum

G cluster_viloxazine_features Viloxazine IR Features cluster_boc_features Boc-Viloxazine IR Features Viloxazine Viloxazine NH_Stretch N-H Stretch (~3300-3500 cm⁻¹) BocViloxazine Boc-Viloxazine CO_Stretch C=O Stretch (~1690-1710 cm⁻¹) CN_Stretch C-N Stretch (~1160-1250 cm⁻¹)

Caption: Key vibrational changes upon Boc protection.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural information through its fragmentation pattern. Electrospray ionization (ESI) is a soft ionization technique well-suited for these types of molecules.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the analyte in a suitable solvent, such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion : Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.[10]

  • Data Acquisition : Acquire the mass spectrum in positive ion mode. The molecular ion is typically observed as [M+H]⁺.

  • Tandem MS (MS/MS) : To gain further structural information, perform tandem mass spectrometry on the protonated molecular ion to observe characteristic fragmentation patterns.[10]

Comparative MS Data
Ion Expected m/z for Viloxazine Expected m/z for Boc-Viloxazine Notes
[M+H]⁺ 238.14338.20Confirms the molecular weight of the respective compounds. Viloxazine has a molecular weight of 237.29 g/mol .[2]
[M+H - C₄H₈]⁺ or [M+H - 56]⁺ N/A282.14A characteristic loss of isobutylene from the Boc group.[11][12]
[M+H - C₅H₉O₂]⁺ or [M+H - 101]⁺ N/A237.15Loss of the entire Boc group, resulting in the viloxazine fragment.

The fragmentation of the Boc group is a key diagnostic tool in mass spectrometry. The neutral loss of 56 Da (isobutylene) or 100 Da (the entire Boc group as tert-butoxycarbonyl radical followed by hydrogen abstraction) are strong indicators of a Boc-protected amine.[11][13]

UV-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The primary chromophore in viloxazine is the ethoxyphenoxy group.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).

  • Data Acquisition : Record the absorbance spectrum over a range of approximately 200-400 nm.[14]

  • Blank Correction : Use the pure solvent as a blank to zero the spectrophotometer.

Comparative UV-Vis Data
Parameter Expected Value for Viloxazine Expected Value for Boc-Viloxazine Rationale for the Change
λₘₐₓ ~274 nm~274 nmThe primary chromophore, the ethoxyphenoxy group, is unaffected by the Boc protection of the distant morpholine nitrogen. Therefore, significant shifts in the wavelength of maximum absorbance are not expected.[15][16]
Molar Absorptivity (ε) Similar to Boc-viloxazineSimilar to viloxazineMinor changes in molar absorptivity may occur due to subtle changes in the overall molecular conformation, but they are not expected to be significant.

While UV-Vis spectroscopy is less informative for distinguishing between the protected and unprotected forms compared to NMR, IR, and MS, it is still a valuable tool for quantification using a calibration curve, as the molar absorptivity should remain largely consistent.[14]

Conclusion

The spectroscopic comparison of Boc-protected and unprotected viloxazine provides a clear illustration of the analytical principles that underpin modern synthetic chemistry. The addition of the Boc group introduces distinct and readily identifiable signatures in NMR, IR, and mass spectra. The disappearance of the N-H signal and the appearance of the strong tert-butyl singlet in ¹H NMR, the emergence of the carbamate carbonyl stretch in the IR spectrum, and the characteristic fragmentation pattern in mass spectrometry serve as definitive markers for successful protection. Conversely, the reversal of these changes provides unequivocal evidence of successful deprotection. This guide equips researchers and drug development professionals with the foundational knowledge to confidently monitor these critical synthetic steps, ensuring the integrity and purity of their target molecules.

References

  • Pallekona, S., Pawar, A. K., & Molleti, D. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. International Journal of Pharmaceutical Sciences and Drug Research, 15(3), 394-398. Retrieved from [Link]

  • SpectraBase. (n.d.). Viloxazine HCl. Retrieved from [Link]

  • Nightingale, R. E., & Wagner, E. L. (1954). Infrared Spectra of Ammonium Carbamate and Deuteroammonium Carbamate. The Journal of Chemical Physics, 22(2), 203-213. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5666, Viloxazine. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Green Analytical Method Development and Validation Studies of Viloxazine Hydrochloride in Pure and Commercial Products Using UV-Vis Spectroscopy. Retrieved from [Link]

  • Ramesh, M., Srinivas, R., & Sharma, G. V. M. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 45(6), 647–655. Retrieved from [Link]

  • Hyland, R., Jones, B. C., & Smith, D. A. (2020). Metabolism and in vitro drug–drug interaction assessment of viloxazine. Xenobiotica, 50(11), 1319-1330. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-proline-OMe 3b. Retrieved from [Link]

  • Ramesh, V., Ramesh, M., Srinivas, R., Sharma, G. V. M., & Jayaprakash, P. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid communications in mass spectrometry : RCM, 22(21), 3339–3352. Retrieved from [Link]

  • MDPI. (2025). Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. Molecules, 30(15), 3452. Retrieved from [Link]

  • ResearchGate. (2023). Selective Separation and Mass Spectral Characterization of Degradants in Viloxazine by LC-MS/MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of a) carbamic acid dimer (NH 2 COOH) 2 , b) ammonium.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers. Polymers, 16(1), 107. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71424, Viloxazine Hydrochloride. Retrieved from [Link]

  • SpectraBase. (n.d.). Viloxazine-M (di-oxo-) - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SciSpace. (n.d.). Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of N-Boc glutamic acid. Retrieved from [Link]

  • Reddit. (2023, June 11). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. r/OrganicChemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Molecules, 18(12), 14757-14769. Retrieved from [Link]

  • ACD/Labs. (2008, December 1). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]

  • Radboud Repository. (2013, May 17). Infrared multiple photon dissociation spectroscopy of group I and group II metal complexes with Boc‐hydroxylamine. Retrieved from [Link]

  • ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]

  • GSC Online Press. (2024, August 30). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • KEGG DRUG. (n.d.). Viloxazine hydrochloride. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Qelbree. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2023). A Stability Indicating Rp-Hplc Method for the Viloxazine in Pharmaceutical Dosage Form. Retrieved from [Link]

  • Google Patents. (n.d.). US20240041893A1 - An Extended-Release Pharmaceutical Formulation of Viloxazine And Process For Preparation Thereof.
  • Google Patents. (n.d.). EP2558437B1 - Methods for producing viloxazine salts and novel polymorphs thereof.
  • Springer. (2011). Predicting the UV–vis spectra of oxazine dyes. Theoretical Chemistry Accounts, 129, 427-442. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Metabolism and in vitro drug-drug interaction assessment of viloxazine. Retrieved from [Link]

  • Google Patents. (n.d.). EP4317141A1 - Process and intermediates for the preparation of viloxazine and other 2-substituted morpholine derivatives.
  • ResearchGate. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Retrieved from [Link]

Sources

Comparative

In-Depth NMR Spectral Data Comparison: Viloxazine vs. N-Boc Viloxazine

Executive Summary Viloxazine is a highly selective norepinephrine reuptake inhibitor (NRI) containing a morpholine scaffold, prominently utilized in the treatment of attention deficit hyperactivity disorder (ADHD) ()[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Viloxazine is a highly selective norepinephrine reuptake inhibitor (NRI) containing a morpholine scaffold, prominently utilized in the treatment of attention deficit hyperactivity disorder (ADHD) ()[1]. In drug development and analog synthesis, the secondary amine of the morpholine ring often requires transient masking to prevent unwanted N-alkylation or oxidation during late-stage functionalization. The tert-butyloxycarbonyl (Boc) group is the industry standard for this purpose due to its robust stability under basic conditions and traceless orthogonal cleavage under acidic conditions ()[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the Nuclear Magnetic Resonance (NMR) spectral performance of the native Viloxazine free base against its N-Boc protected derivative. This guide provides self-validating experimental protocols, mechanistically grounded spectroscopic insights, and structured comparative data to assist researchers in structural elucidation.

Mechanistic Context: The Spectroscopic Impact of N-Boc Protection

The conversion of a secondary amine (Viloxazine) to a carbamate (N-Boc Viloxazine) fundamentally alters the electronic and conformational landscape of the morpholine ring.

  • Electronic Deshielding : The strongly electron-withdrawing nature of the carbamate carbonyl pulls electron density away from the adjacent morpholine nitrogen. This inductive effect profoundly deshields the equatorial and axial protons on the adjacent C3 and C5 carbons.

  • Conformational Rigidity : The N-C(O) bond in the carbamate possesses partial double-bond character due to resonance. This restricts free rotation, often leading to rotameric populations at room temperature (298 K). Consequently, NMR signals for the adjacent protons and carbons frequently exhibit diagnostic line broadening or peak splitting—a critical phenomenon to recognize during structural validation ()[3].

Experimental Protocols: A Self-Validating System

To ensure high-fidelity spectral data, the synthesis and acquisition workflows must be tightly coupled. The following protocols detail the causality behind each methodological choice.

Synthesis: N-Boc Protection of Viloxazine

Objective: Convert Viloxazine Hydrochloride to N-Boc Viloxazine with >95% purity for NMR analysis ()[4].

  • Freebasing: Suspend Viloxazine Hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert nitrogen atmosphere.

    • Causality: DCM is selected for its superior solvating power for both the salt and the free base. The 0 °C temperature mitigates the exothermic nature of the subsequent neutralization.

  • Neutralization: Add triethylamine (TEA, 2.5 eq) dropwise.

    • Causality: TEA serves a dual purpose: it liberates the reactive secondary amine free base and neutralizes the HCl byproduct, preventing acid-catalyzed degradation of the Boc anhydride.

  • Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) dissolved in a minimal volume of DCM.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature (298 K) for 12 hours.

    • Causality: The morpholine nitrogen is sterically hindered; warming to room temperature provides the necessary kinetic energy to drive the acylation to completion.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, and dry over anhydrous Na₂SO₄.

    • Causality: The mild basic quench hydrolyzes unreacted Boc₂O into volatile tert-butanol and CO₂, while Na₂SO₄ removes residual water prior to concentration, ensuring a highly pure crude product that will not introduce solvent artifacts into the NMR spectrum.

NMR Acquisition Protocol

Objective: Acquire high-resolution ¹H and ¹³C NMR spectra to validate the structural conversion ()[5].

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: CDCl₃ provides a non-polar environment that prevents line broadening associated with hydrogen-bonded aggregation. TMS acts as an internal standard (δ 0.00 ppm) for precise chemical shift calibration.

  • ¹H NMR Parameters: Acquire spectra at 400 MHz (298 K) using a 30° pulse angle, an acquisition time (AQ) of 3.0 s, and a relaxation delay (D1) of 2.0 s.

    • Causality: A D1 of 2.0 s ensures that all protons fully relax between pulses, yielding highly accurate integration values necessary to confirm the 9-proton tert-butyl singlet.

  • ¹³C NMR Parameters: Acquire spectra at 100 MHz using proton decoupling (WALTZ-16), an AQ of 1.5 s, and a D1 of 3.0 s.

    • Causality: The extended D1 is critical for observing the quaternary carbons of the Boc group (carbonyl and central tert-butyl carbon), which lack attached protons and thus suffer from significantly longer T₁ relaxation times.

Visualization: Workflow and Validation Diagram

Workflow VIL Viloxazine HCl (Starting Material) RXN Boc2O, TEA DCM, 0°C -> RT VIL->RXN Freebasing & Protection NMR NMR Acquisition (CDCl3, 298K) VIL->NMR Baseline Reference BOC N-Boc Viloxazine (Protected Product) RXN->BOC Aqueous Workup & Isolation BOC->NMR Structural Validation

Workflow diagram detailing the N-Boc protection of viloxazine and subsequent NMR validation.

Quantitative Data Presentation: NMR Spectral Tables

The following tables synthesize the expected chemical shifts for both the native free base and the protected derivative, highlighting the diagnostic changes utilized for structural confirmation.

¹H NMR Comparative Data (CDCl₃, 400 MHz)
Proton AssignmentViloxazine (Free Base) δ (ppm)N-Boc Viloxazine δ (ppm)Multiplicity & IntegrationCausality / Shift Rationale
Aromatic (Ar-H) 6.85 - 7.056.85 - 7.05m, 4HUnaffected by distant N-protection.
Ethoxy CH₂ 4.054.05q, 2H, J=7.0 HzUnaffected by morpholine functionalization.
Phenoxy-CH₂ 3.95 - 4.103.95 - 4.10m, 2HMinimal inductive effect from the Boc group.
Morpholine CH-O (C2) 3.75 - 3.853.80 - 3.90m, 1HSlight deshielding due to conformational shifts.
Morpholine CH₂-O (C6) 3.60 - 3.753.65 - 3.80m, 2HSlight deshielding.
Morpholine CH₂-N (C3, C5) 2.80 - 3.003.40 - 3.90 m, 4HMajor Shift: Strongly deshielded by the electron-withdrawing carbamate; signals often broaden due to restricted rotation.
Amine N-H 2.20- br s, 1HDiagnostic: Disappears upon successful protection.
Boc CH₃ (tert-butyl) - 1.45 s, 9HDiagnostic: Confirms successful Boc incorporation.
Ethoxy CH₃ 1.401.40t, 3H, J=7.0 HzUnaffected.
¹³C NMR Comparative Data (CDCl₃, 100 MHz)
Carbon AssignmentViloxazine (Free Base) δ (ppm)N-Boc Viloxazine δ (ppm)Causality / Shift Rationale
Carbamate C=O -154.5 Diagnostic carbonyl carbon of the Boc group.
Aromatic C-O (Ar) 148.5, 149.2148.5, 149.2Unaffected by N-protection.
Aromatic C-H (Ar) 114.0, 115.2, 121.5, 122.3114.1, 115.3, 121.6, 122.4Unaffected.
Boc Quaternary C -79.8 Diagnostic highly substituted carbon.
Morpholine CH-O (C2) 75.274.8Minor conformational shielding.
Phenoxy-CH₂ 70.170.0Unaffected.
Morpholine CH₂-O (C6) 68.467.9Minor conformational shielding.
Ethoxy CH₂ 64.564.5Unaffected.
Morpholine CH₂-N (C3, C5) 45.3, 49.143.5, 47.2 (broad) Upfield shift due to loss of amine basicity (reduced hyperconjugation); broadened by rotamers.
Boc CH₃ -28.4 Diagnostic tert-butyl methyl carbons.
Ethoxy CH₃ 15.115.1Unaffected.

Spectroscopic Insights & Causality

When comparing the two spectra, the success of the protocol is validated not just by the appearance of the Boc group, but by the predictable perturbation of the morpholine ring system:

  • The C3/C5 Deshielding Phenomenon: In the ¹H NMR spectrum, the morpholine protons adjacent to the nitrogen (C3 and C5) shift drastically from ~2.90 ppm to the ~3.40–3.90 ppm range. This occurs because the lone pair on the nitrogen is delocalized into the carbamate carbonyl, removing electron density from the adjacent carbon-hydrogen bonds.

  • Rotameric Broadening: In the ¹³C NMR spectrum, the C3 and C5 carbons of the N-Boc derivative (43.5 and 47.2 ppm) often appear broad or as closely spaced doublets. This is a direct consequence of the restricted rotation around the N-Boc amide bond, which creates distinct cis and trans rotamers that exchange at an intermediate rate on the NMR timescale at 298 K.

References

  • Source: Google Patents (WO2023248154A1)
  • Heterocycles in Peptidomimetics and Pseudopeptides: Design and Synthesis Source: MDPI URL:[Link]

  • Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug Source: ACS Publications URL:[Link]

  • Viloxazine, (S)- | C13H19NO3 | CID 12226598 Source: PubChem - NIH URL: [Link]

Sources

Validation

Comparative Stability Study of (R)-Viloxazine vs. (S)-Viloxazine Boc Derivatives: A Technical Guide

Executive Summary Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) characterized by a chiral morpholine core. Its stereochemistry is a critical quality attribute (CQA), as the (S)-enantiomer exhibits app...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Viloxazine is a selective norepinephrine reuptake inhibitor (NRI) characterized by a chiral morpholine core. Its stereochemistry is a critical quality attribute (CQA), as the (S)-enantiomer exhibits approximately five-fold greater therapeutic activity than the (R)-enantiomer[1]. During the asymmetric synthesis, chiral resolution, and quality control of these enantiomers, N -tert-butyloxycarbonyl ( N -Boc) protection is universally employed to shield the secondary amine of the morpholine ring[2].

As a Senior Application Scientist, I frequently observe that the stability of these N -Boc intermediates dictates the overall yield and enantiomeric purity of the final Active Pharmaceutical Ingredient (API). This guide provides an in-depth, objective comparison of the chemical and enantiomeric stability of N -Boc-(R)-viloxazine and N -Boc-(S)-viloxazine, offering field-proven, self-validating analytical protocols for drug development professionals.

Mechanistic Grounding: The Causality of N -Boc Stability

Why is the N -Boc group the industry standard for chiral morpholine derivatives rather than acetyl or benzyl groups? The answer lies in a combination of electronic modulation and steric shielding:

  • Electronic Modulation: The morpholine nitrogen is inherently nucleophilic and prone to oxidative degradation. The Boc group delocalizes the nitrogen's lone pair into the carbamate carbonyl, drastically reducing its reactivity and stabilizing the molecule against oxidative stress during synthetic workflows[3].

  • Steric Shielding & Conformational Rigidity: Unprotected viloxazine is susceptible to pH-controlled chiral interconversion (racemization) at elevated temperatures (e.g., 80 °C at pH 7.4–9.5)[4]. The bulky tert-butyl group of the Boc moiety restricts the conformational flipping of the morpholine ring. This structural locking increases the activation energy required for base-catalyzed deprotonation at the adjacent C2 chiral center, thereby preserving the enantiomeric excess ( ee ) during harsh basic processing steps.

Comparative Stability Profile: (R)- vs. (S)-Enantiomers

In an achiral environment, enantiomers possess identical physicochemical properties. Consequently, the baseline hydrolytic and thermal degradation rates of N -Boc-(R)-viloxazine and N -Boc-(S)-viloxazine are symmetric. However, understanding their specific degradation pathways is critical for process chemistry:

  • Acid Lability (Chemical Degradation): The N -Boc group is highly sensitive to strongly acidic conditions. Exposure to pH < 2 (e.g., using TFA or HCl) results in rapid, quantitative deprotection, yielding the free basic morpholine[5]. Both enantiomers exhibit identical cleavage kinetics.

  • Chiral Interconversion (Enantiomeric Degradation): While the Boc group protects against base-catalyzed racemization better than the free amine, extreme thermal and basic stress can still induce trace chiral interconversion. Quantifying the formation of the distomer (e.g., the (R)-enantiomer forming in an (S)-enantiomer batch) is essential[6].

Quantitative Data Presentation

The table below summarizes the forced degradation profiles of both enantiomers under standardized abiotic stress conditions.

Table 1: Forced Degradation Profile of N -Boc-Viloxazine Enantiomers (24-Hour Exposure)

Stress ConditionEnantiomerIntact N -Boc API (%)Deprotected Degradant (%)Chiral Inversion (%)Mass Balance (%)
Control (pH 7.0, 25°C) (R)-Boc99.9< 0.1N/D100.0
(S)-Boc99.8< 0.1N/D99.9
Acidic (0.1 N HCl, 80°C) (R)-Boc12.487.5N/D99.9
(S)-Boc12.187.8N/D99.9
Basic (0.1 N NaOH, 80°C) (R)-Boc97.2< 0.12.199.3
(S)-Boc96.9< 0.12.499.3
Oxidative (3% H₂O₂, 25°C) (R)-Boc98.50.5N/D99.0
(S)-Boc98.60.4N/D99.0

(Note: N/D = Not Detected. Mass balance variance < 2.0% indicates no secondary unmonitored degradation pathways).

Experimental Methodology: Self-Validating Protocol

To accurately assess the data presented above, an enantioselective High-Performance Liquid Chromatography (HPLC) method must be employed. The following protocol is designed as a self-validating system to simultaneously quantify chemical degradation (Boc cleavage) and chiral interconversion.

Protocol: Enantioselective HPLC-DAD Stability Assessment

Step 1: Chromatographic System Setup

  • Stationary Phase: Utilize a polysaccharide-based chiral column (e.g., Chiralcel OD-H, 250 × 4.6 mm, 5 µm)[4].

  • Mobile Phase: Prepare an isocratic mixture of Hexane and Isopropyl Alcohol (IPA) at an 80:20 (v/v) ratio. Add 0.2% Diethylamine (DEA).

  • Expertise Insight (Causality): Why add DEA? While the intact N -Boc derivatives are neutral, the primary degradation product (deprotected viloxazine) contains a basic secondary amine. DEA acts as a competitive silanol blocker on the stationary phase, preventing severe peak tailing of the degradant and ensuring accurate integration for mass balance calculations[4].

Step 2: Sample Preparation & Stressing

  • Prepare 1.0 mg/mL stock solutions of N -Boc-(R)-viloxazine and N -Boc-(S)-viloxazine in methanol.

  • Transfer 1.0 mL aliquots into separate sealed vials. Add 1.0 mL of the respective stressor (e.g., 0.1 N HCl or 0.1 N NaOH).

  • Incubate at 80 °C for 24 hours.

  • Neutralize the samples (add 0.1 N NaOH to acid-stressed samples; 0.1 N HCl to base-stressed samples) and dilute to a final working concentration of 50 µg/mL using the mobile phase.

Step 3: Execution and Self-Validation

  • Inject 10 µL of the sample at a flow rate of 1.0 mL/min. Monitor the eluent using a Diode Array Detector (DAD) at 225 nm.

  • System Suitability (Self-Validation): The method validates its own resolving power if the resolution factor ( Rs​ ) between the N -Boc-(R) and N -Boc-(S) peaks is ≥2.0 .

  • Mass Balance Check: The sum of the peak areas of the intact N -Boc enantiomer, the inverted distomer, and the deprotected degradant must equal the total peak area of the unstressed control (±2.0%). If the variance exceeds 2.0%, it indicates that unmonitored secondary degradation pathways (e.g., morpholine ring opening) are occurring, and orthogonal detectors (like MS/MS) must be coupled.

Workflow Visualization

The following diagram illustrates the logical relationship between synthesis, chiral resolution, and the stability assessment workflow for these derivatives.

G Racemic Racemic Viloxazine BocProtection N-Boc Protection (Boc2O, Et3N) Racemic->BocProtection ChiralSep Chiral Resolution (Preparative HPLC) BocProtection->ChiralSep R_Boc N-Boc-(R)-Viloxazine ChiralSep->R_Boc S_Boc N-Boc-(S)-Viloxazine ChiralSep->S_Boc Stress Forced Degradation (Thermal, pH Stress) R_Boc->Stress S_Boc->Stress Analysis Chiral HPLC-DAD Analysis (Enantiomeric Excess %) Stress->Analysis

Workflow for synthesis, resolution, and stability assessment of N-Boc-viloxazine enantiomers.

References

  • Buy 1-Tert-butyl 4-methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole-1,4-dicarboxylate (EVT-1490865) - EvitaChem. 3

  • Organocatalyzed Protecting-Group-Free Total Synthesis of (S,S)- and (S,R)-Reboxetine, an Antidepressant Drug | The Journal of Organic Chemistry - ACS Publications. 5

  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC.1

  • Solution Stability Study Data Table | Download Scientific Diagram - ResearchGate. 4

  • Comparative Guide to Stability-Indicating HPLC Methods for (R)-Viloxazine Analysis - Benchchem. 6

  • Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC. 2

Sources

Comparative

A Comparative Guide to Confirming the Absolute Structure of N-Boc Viloxazine Using 2D NMR and Other Key Techniques

For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a critical, non-negotiable step. The biological activity of enantiomers can differ dra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the unambiguous determination of a chiral molecule's absolute configuration is a critical, non-negotiable step. The biological activity of enantiomers can differ dramatically, with one offering therapeutic benefits while the other may be inactive or even harmful. Viloxazine, a selective norepinephrine reuptake inhibitor used in the treatment of ADHD, is a case in point. Its (S)-isomer is known to be substantially more pharmacologically active than the (R)-isomer. This guide provides an in-depth, comparative analysis of methodologies for confirming the absolute structure of N-Boc viloxazine, a key protected intermediate in its synthesis, with a primary focus on the utility and limitations of 2D Nuclear Magnetic Resonance (NMR) techniques.

The Challenge: Beyond Connectivity to Absolute 3D Arrangement

Standard 1D and 2D NMR experiments like COSY, HSQC, and HMBC are powerful tools for elucidating the molecular skeleton of a compound—they tell us which atoms are connected to which. However, they do not directly reveal the absolute spatial arrangement of atoms at a stereocenter. For a molecule like N-Boc viloxazine, simply confirming the morpholine and ethoxyphenoxy moieties are connected is insufficient. We must definitively assign the (R) or (S) configuration at the single chiral center in the morpholine ring.

This guide will first explore how 2D NMR techniques, specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are expertly applied to determine the relative stereochemistry and conformation of N-Boc viloxazine. Subsequently, we will detail how this NMR data can be leveraged in conjunction with chiral derivatizing agents to deduce the absolute configuration. Finally, we will objectively compare this NMR-based approach to other definitive methods, namely Vibrational Circular Dichroism (VCD) and Single-Crystal X-ray Diffraction (SCXRD), providing the supporting data and rationale necessary for informed methodological selection.

Part 1: Elucidating Relative Stereochemistry with 2D NOE-Based NMR

The Nuclear Overhauser Effect (NOE) is a phenomenon that arises from the through-space dipolar coupling between nuclear spins. In essence, it allows us to identify protons that are close to each other in 3D space (typically within 5 Å), regardless of their through-bond connectivity.[1] This makes NOE-based experiments the cornerstone of conformational and relative stereochemical analysis in solution.

For a molecule like N-Boc viloxazine, which has a molecular weight of approximately 337 g/mol , it falls into the category of "small molecules" for NMR purposes. In this regime, NOESY experiments typically show positive cross-peaks that have the opposite phase to the diagonal peaks.[1] The ROESY experiment, which is less sensitive to molecular tumbling rates and always produces positive cross-peaks, serves as an excellent confirmatory experiment and is particularly useful for molecules in the intermediate molecular weight range where the NOE can approach zero.[1]

Experimental Workflow: Acquiring High-Quality NOESY/ROESY Data

The following diagram and protocol outline the logical flow for acquiring the necessary 2D NMR data. The causality behind these steps is crucial: a well-resolved 1D proton spectrum is the foundation upon which a successful 2D experiment is built. Proper shimming ensures homogenous magnetic fields, leading to sharp signals and reliable integrations, while accurate pulse calibration ensures uniform excitation and optimal signal transfer.

G cluster_prep Sample Preparation cluster_1d 1D NMR Optimization cluster_2d 2D NMR Acquisition prep Prepare ~5-10 mg sample in ~0.6 mL of a deuterated solvent (e.g., CDCl3). Filter and degas. proton Acquire 1D ¹H Spectrum prep->proton shim Lock and Shim on Solvent Signal proton->shim pulse Calibrate 90° Pulse Width (pw90) shim->pulse noesy Set up 2D NOESY Experiment pulse->noesy roesy Set up 2D ROESY Experiment pulse->roesy

Caption: Workflow for 2D NOESY/ROESY acquisition.

Detailed Experimental Protocol for 2D NOESY/ROESY of N-Boc Viloxazine:

  • Sample Preparation: Dissolve 5-10 mg of purified N-Boc viloxazine in approximately 0.6 mL of a high-purity deuterated solvent (e.g., CDCl₃). Filter the solution through a glass wool plug into a clean NMR tube to remove any particulate matter. For optimal results, particularly for quantitative NOE analysis, degas the sample by several freeze-pump-thaw cycles to remove dissolved oxygen, which is paramagnetic and can quench the NOE.

  • Initial 1D ¹H NMR: Acquire a standard 1D proton spectrum. This is used to reference the chemical shifts, assess the sample's purity and concentration, and determine the spectral width needed for the 2D experiments.

  • Spectrometer Optimization: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity. This step is critical for achieving high resolution and sharp lineshapes.

  • Pulse Width Calibration: Accurately determine the 90° pulse width for the sample. This ensures that the magnetization is optimally manipulated during the pulse sequence, which is vital for the efficiency of magnetization transfer in the NOESY/ROESY experiments.

  • 2D NOESY Acquisition:

    • Pulse Sequence: Use a standard 2D NOESY pulse sequence, often with gradient selection to suppress artifacts.

    • Mixing Time (d8 or tₘ): This is the most critical parameter.[1] For a small molecule like N-Boc viloxazine, a mixing time in the range of 500-800 ms is a good starting point to observe a range of NOEs.[2][3]

    • Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ relaxation time of the protons of interest (typically 2-3 seconds) to allow for full relaxation between scans.

    • Acquisition Parameters: Acquire a sufficient number of scans (nt, multiple of 8 or 16) and increments in the indirect dimension (ni, typically 256-512) to achieve adequate signal-to-noise and digital resolution.

  • 2D ROESY Acquisition:

    • Pulse Sequence: Use a standard 2D ROESY pulse sequence, such as one employing a spin-lock pulse to achieve Hartmann-Hahn transfer.

    • Mixing Time: ROESY mixing times are generally shorter than NOESY mixing times for small molecules, typically in the range of 150-300 ms.[2]

    • Set other parameters (d1, nt, ni) similarly to the NOESY experiment.

  • Data Processing: Process the acquired data using appropriate window functions (e.g., squared sine-bell) in both dimensions, followed by a two-dimensional Fourier transform. Carefully phase the spectrum so that the diagonal peaks and cross-peaks have the correct phase. For NOESY of small molecules, the diagonal should be phased negative and the cross-peaks positive.[2]

Data Interpretation: Mapping the 3D Structure

The chair-like conformation of the morpholine ring is crucial for interpreting the NOE data. The protons on the ring can be in either axial or equatorial positions. The key is to identify NOE correlations that are only possible in a specific conformation.

G H2_ax H2_ax H6_ax H6_ax H2_ax->H6_ax diaxial H3_ax H3_ax H2_ax->H3_ax axial-equatorial CH2O CH₂O H2_ax->CH2O key correlation H5_ax H5_ax

Caption: Key spatial relationships in N-Boc viloxazine for NOESY/ROESY analysis.

In the N-Boc viloxazine structure, the bulky CH₂-O-Ar group at the C2 position is expected to preferentially occupy the equatorial position to minimize steric hindrance. This places the C2 proton (H2) in the axial position. Based on this assumed conformation, we can predict key NOE correlations that would confirm the relative stereochemistry.

Correlating Protons Expected Interaction Rationale
H2 (axial) ↔ H6 (axial)Strong NOE/ROE1,3-diaxial protons are spatially close (approx. 2.5 Å). This is a key indicator of the chair conformation and the relative orientation of these protons.
H2 (axial) ↔ H3 (axial)Strong NOE/ROEAnother 1,3-diaxial interaction confirming the conformation.
H2 (axial) ↔ Protons of CH₂-O-ArStrong NOE/ROEThe axial H2 proton will be close to the protons of the adjacent equatorial substituent. This confirms the relative stereochemistry at C2.
H2 (axial) ↔ H6 (equatorial)Weak or absent NOE/ROEThe distance between an axial and a geminal equatorial proton is larger, leading to a weaker interaction.

Observing these specific correlations allows for the confident assignment of the relative positions of the substituents on the morpholine ring. However, this data alone cannot distinguish between the (R) and (S) enantiomers, as both will exhibit the exact same set of NOE correlations.

Part 2: From Relative to Absolute Configuration - The NMR Approach with Chiral Auxiliaries

To break the symmetry and differentiate enantiomers by NMR, one must introduce a chiral auxiliary. The most common method is the Mosher's method, which involves derivatizing the chiral molecule—in this case, the secondary amine of deprotected viloxazine—with an enantiomerically pure chiral reagent, such as (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[4][5][6] This reaction creates a pair of diastereomers, which are no longer mirror images and will have distinct NMR spectra.

The logic is that the phenyl group of the MTPA reagent will create a magnetically anisotropic environment. Protons on one side of the phenyl ring will be shielded (shifted upfield), while those on the other side will be deshielded (shifted downfield). By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA diastereomers, one can determine the absolute configuration of the original amine.[7]

Experimental Workflow: Mosher's Method for Viloxazine

G cluster_synthesis Diastereomer Synthesis cluster_nmr NMR Analysis cluster_analysis Configuration Assignment deprotect Deprotect N-Boc Viloxazine (e.g., with TFA or HCl) react_r React with (R)-MTPA-Cl deprotect->react_r react_s React with (S)-MTPA-Cl deprotect->react_s nmr_r Acquire ¹H NMR of (R)-MTPA derivative react_r->nmr_r nmr_s Acquire ¹H NMR of (S)-MTPA derivative react_s->nmr_s delta Calculate Δδ (δS - δR) for all protons nmr_r->delta nmr_s->delta model Apply Mosher's Model to Δδ values to assign absolute configuration delta->model

Caption: Workflow for absolute configuration determination using Mosher's method.

The analysis involves calculating the difference in chemical shifts (Δδ = δS - δR) for the protons in the two diastereomers. A consistent pattern of positive and negative Δδ values for protons on either side of the MTPA plane allows for the assignment of the absolute configuration at the stereocenter.[8] While 1D ¹H NMR is the primary tool here, 2D experiments like COSY and HSQC are essential for unambiguously assigning all the proton and carbon signals in the diastereomeric products before calculating the Δδ values.

Part 3: A Comparative Guide to Absolute Configuration Techniques

While the Mosher's method is a powerful NMR-based tool, it is not the only, nor always the best, method for determining absolute configuration. A senior scientist must weigh the pros and cons of each available technique based on the nature of the sample, available instrumentation, and the stage of drug development.

Technique Principle Advantages Disadvantages Best For...
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Covalent derivatization with a chiral auxiliary to form diastereomers, which are distinguishable by NMR.[4][5][6]- Does not require crystallization.- Uses standard NMR equipment.- Provides high confidence when a clear Δδ pattern is observed.- Requires chemical modification of the analyte.- Both enantiomers of the derivatizing agent are needed.- Conformational ambiguities can sometimes complicate interpretation.[7]Chiral alcohols, amines, and carboxylic acids that are difficult to crystallize but readily derivatized.
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[9][10]- Non-destructive and requires no derivatization.- Provides absolute configuration of the molecule as it exists in solution.- Insensitive to achiral impurities.[11]- Requires specialized VCD instrumentation.- Relies on comparison to computationally expensive DFT calculations.[9][12]- Solvent choice can impact results.[9]Molecules that are difficult to crystallize or derivatize, especially in early drug discovery where speed is critical.[9]
Single-Crystal X-ray Diffraction (SCXRD) Measures the diffraction pattern of X-rays by a single crystal to determine the precise 3D arrangement of atoms, including absolute configuration via anomalous dispersion.[13]- Considered the "gold standard" for unambiguous structure determination.- Provides a complete 3D structure, including bond lengths and angles.- Does not require chemical modification.- Absolute requirement for a high-quality single crystal , which can be a major bottleneck.[14][15]- The presence of a heavy atom (e.g., Br, S) improves the reliability of the assignment.[13][16]Any compound for which a suitable single crystal can be grown. It is the definitive method for regulatory submissions.

Conclusion: An Integrated Approach to Stereochemical Confirmation

For a molecule like N-Boc viloxazine, 2D NMR spectroscopy is an indispensable tool. It provides the primary, high-resolution data needed to confirm the molecule's covalent structure and, through NOESY/ROESY experiments, to establish its solution-state conformation and relative stereochemistry.

However, to cross the threshold from relative to absolute configuration, a researcher must choose their next step wisely. The NMR-based Mosher's method offers a solution-state approach that avoids the often-difficult process of crystallization. Yet, it introduces its own complexities through chemical derivatization. In contrast, VCD provides a direct, non-invasive look at the absolute configuration in solution but requires specialized equipment and computational support. Finally, single-crystal X-ray diffraction remains the ultimate arbiter of absolute structure, provided the significant hurdle of crystallization can be overcome.

A truly robust and trustworthy structural elucidation strategy often involves a combination of these techniques. For instance, one might use 2D NMR to determine the relative stereochemistry and then employ VCD for a rapid, initial assessment of the absolute configuration. If the molecule is of high importance, such as a final API, confirming this result with the gold standard of X-ray crystallography would constitute the highest level of scientific rigor. By understanding the causality, strengths, and limitations of each method, researchers can design a self-validating system to confirm the absolute structure of N-Boc viloxazine and other critical chiral molecules with the utmost confidence.

References

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. The Journal of Organic Chemistry, 38(18), 3333-3341. [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry Department. (2018, August 8). NOESY and ROESY. Retrieved from [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451–2458. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. PubMed, 17(10), 2451-2458. [Link]

  • Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Matilda. (2025, December 11). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Retrieved from [Link]

  • Uppsala University. (n.d.). Laboration 13: NOESY. Retrieved from [Link]

  • Stanford University NMR Facility. (n.d.). noesy. Retrieved from [Link]

  • Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 318. [Link]

  • Yang, S., Bian, G., Sa, R., & Song, L. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. PMC. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2021, March 10). 1D NOESY made easy. Retrieved from [Link]

  • Li, Y., et al. (2017). In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy. Magnetic Resonance in Chemistry, 55(4), 269-273. [Link]

  • Latypov, S. K., et al. (1996). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 52(29), 9789-9802. [Link]

  • Rondinini, V., et al. (2025). A Supramolecular Extension of Mosher's Method: Absolute Configuration Assignment of N-Amino Acid Derivatives via Bis-Thiourea Chiral Solvating Agent. Molecules, 30(14), 3123. [Link]

  • Petrovic, A. G., & Polavarapu, P. L. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. American Laboratory. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe, 18(5), 24-27. [Link]

  • Sridhar, M., et al. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. International Journal of Pharmaceutical Sciences and Research, 5(1), 134-139. [Link]

  • Martin, G. E. (2014). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. In Structure Elucidation in Organic Chemistry (pp. 205-227). Humana Press. [Link]

  • Berova, N., et al. (2017). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Reports, 34(5), 512-531. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications, 3(3), 1934578X0800300. [Link]

  • Burgueño-Tapia, E., & Joseph-Nathan, P. (2015). Vibrational Circular Dichroism: Recent Advances for the Assignment of the Absolute Configuration of Natural Products. Natural Product Communications, 10(10), 1785-1792. [Link]

  • Tiefenbacher, K., et al. (2020). Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition, 59(38), 15875-15880. [Link]

  • MDPI. (2022, June 1). X-ray Single-Crystal Diffraction. Encyclopedia. [Link]

  • Belyakov, S., et al. (2022). 1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 101-110. [Link]

  • Wawrzyniak, P., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4231. [Link]

  • Flack, H. D. (2008). The use of X-ray crystallography to determine absolute configuration. Chirality, 20(5), 656-666. [Link]

  • National Center for Biotechnology Information. (n.d.). Viloxazine. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). US9434703B2 - Viloxazine compositions.

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Safety & Regulatory Compliance

Safety

rac N-tert-Butoxycarbonyl Viloxazine proper disposal procedures

Comprehensive Operational Guide: Safe Handling and Disposal of rac N-tert-Butoxycarbonyl Viloxazine As a Senior Application Scientist, I frequently consult with drug development teams on the scale-up and lifecycle manage...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational Guide: Safe Handling and Disposal of rac N-tert-Butoxycarbonyl Viloxazine

As a Senior Application Scientist, I frequently consult with drug development teams on the scale-up and lifecycle management of pharmaceutical intermediates. rac N-tert-Butoxycarbonyl Viloxazine (rac N-Boc Viloxazine) is a critical protected intermediate in the synthesis of viloxazine, a selective norepinephrine reuptake inhibitor (SNRI). While the Boc (tert-butoxycarbonyl) group provides excellent steric protection and stability during basic or nucleophilic synthetic steps, it introduces specific logistical and safety challenges during waste disposal.

This guide provides a self-validating, mechanistic protocol for the proper disposal and spill management of rac N-Boc Viloxazine, ensuring laboratory safety and environmental compliance.

Physicochemical Profiling & Hazard Assessment

Before designing a disposal protocol, we must understand the quantitative and qualitative hazards of the substrate. The following table summarizes the key physicochemical data that dictate our handling strategy.

ParameterSpecification / DataOperational Implication
Chemical Name rac N-tert-Butoxycarbonyl ViloxazineRacemic mixture; handle as a homogenous API intermediate.
CAS Registry Number 1330189-29-1Use for precise EHS waste manifesting.
Molecular Formula C18H27NO5High carbon content requires oxygen-rich incineration.
Molecular Weight 337.41 g/mol Determines stoichiometric waste generation.
Primary Hazards Acute Tox. 4 (Oral), Eye Irrit. 2AMandates strict PPE (nitrile gloves, safety goggles) .
Chemical Sensitivity Acid-labileMust be segregated from strong acids to prevent gas evolution .
Environmental Toxicity Harmful to aquatic lifeAbsolute prohibition of drain/sewer disposal .

Mechanistic Rationale for Disposal Protocols

True laboratory safety relies on understanding the causality behind standard operating procedures. We do not simply throw compounds in a bin; we engineer their safe lifecycle termination.

  • The Danger of Acidic Waste Streams: The Boc protecting group is highly sensitive to acidic conditions. If rac N-Boc Viloxazine waste is inadvertently mixed with strong acids (e.g., Trifluoroacetic acid, HCl), the Boc group will undergo rapid cleavage. This reaction releases carbon dioxide ( CO2​ ) and isobutylene gas. In a sealed waste carboy, this gas evolution will cause rapid pressurization, leading to catastrophic container failure or chemical explosion . Therefore, strict segregation into neutral or slightly basic organic waste streams is non-negotiable.

  • Thermal Destruction (Incineration): Viloxazine derivatives contain a morpholine ring and an aromatic ether linkage. These structures are resistant to mild environmental degradation and pose a persistent threat to aquatic ecosystems. The only scientifically sound method of final destruction is high-temperature incineration (>1000°C) equipped with flue gas scrubbing to capture nitrogen oxides ( NOx​ ) .

Step-by-Step Disposal Workflows

Protocol A: Routine Waste Segregation and Collection

This protocol applies to the routine disposal of solid rac N-Boc Viloxazine (e.g., expired batches, recrystallization residues) and liquid solutions (e.g., chromatography fractions).

  • Waste Identification: Verify the physical state of the waste. Ensure no acidic byproducts are present in the mixture.

  • Container Selection: Use high-density polyethylene (HDPE) containers. Do not use glass for bulk accumulation due to shatter risks. The container must be chemically compatible and leak-proof .

  • Segregation: Place the waste exclusively in the "Non-Halogenated Organic Waste" stream (if dissolved in solvents like ethyl acetate or methanol) or a dedicated "Toxic Solid Waste" container. Crucial Step: Verify the absence of strong acids in this stream.

  • Labeling: Attach a standardized Environmental Health and Safety (EHS) tag immediately. Label it explicitly as "Hazardous Waste: rac N-Boc Viloxazine / Toxic Organics" .

  • Storage: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. The container must remain tightly closed at all times except when actively adding waste .

Protocol B: Emergency Spill Response and Decontamination

Spills require immediate, methodical action to prevent aerosol inhalation and surface contamination.

  • Evacuation and Ventilation: Immediately clear personnel from the immediate vicinity. If the spill occurs outside a fume hood, increase room ventilation (e.g., open sashes of nearby hoods to increase air draw).

  • PPE Donning: Equip full PPE: chemical-resistant nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If a large powder spill creates dust, a fitted N95 or P100 particulate respirator is required .

  • Containment and Absorption:

    • For Liquids: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Mechanistic note: Do not use combustible materials like sawdust, as they can complicate subsequent incineration .

    • For Solids: Gently sweep the powder using non-sparking tools to avoid generating static electricity or aerosolizing the API.

  • Collection: Transfer the absorbed material or powder into a wide-mouth, sealable HDPE container.

  • Surface Decontamination: Scrub the spill area with a solvent in which the compound is soluble (e.g., isopropanol or ethanol), followed by a secondary wash with soap and water to remove residual organics. Collect all wash liquids into the liquid organic waste stream.

Mechanistic Workflow Diagram

The following decision tree illustrates the logical flow of rac N-Boc Viloxazine waste management, from generation to final destruction.

DisposalWorkflow Start rac N-Boc Viloxazine Waste Generation State Physical State? Start->State Spill Accidental Spill Start->Spill Accidental Release Solid Solid Waste (Powder/Crystals) State->Solid Dry Liquid Liquid Waste (Organic Solutions) State->Liquid Dissolved SegSolid Collect in Double-Bagged Compatible Plastic Container Solid->SegSolid SegLiquid Collect in HDPE Carboy (STRICTLY AVOID ACIDS) Liquid->SegLiquid SpillMitigation 1. Evacuate & Ventilate 2. Don Full PPE 3. Absorb with Vermiculite Spill->SpillMitigation SAA Satellite Accumulation Area (SAA) Label: 'Hazardous Waste - Toxic' SegSolid->SAA SegLiquid->SAA SpillMitigation->SegSolid Absorbed Material Incineration Final Destruction: High-Temp Incineration (>1000°C) with Flue Gas Scrubbing SAA->Incineration EHS Pickup & Licensed Contractor

Caption: Decision-making and procedural workflow for the safe disposal of rac N-Boc Viloxazine.

Final EHS Logistics

Never attempt to neutralize or destroy rac N-Boc Viloxazine in-house via drain disposal or evaporation, as this violates federal environmental regulations and poses severe lab safety risks . Once the SAA container reaches its volume limit or the regulatory time limit (typically 90 to 180 days depending on local jurisdiction), initiate a pickup request with your institution's EHS office. The waste will be transferred to a licensed chemical waste disposal contractor for controlled thermal destruction.

References

  • Vanderbilt University Medical Center (OCRS). "Laboratory Guide for Managing Chemical Waste." VUMC Safety. URL: [Link]

  • University of Pennsylvania Environmental Health and Radiation Safety (EHRS). "Laboratory Chemical Waste Management Guidelines." UPenn EHRS. URL: [Link]

Handling

Personal protective equipment for handling rac N-tert-Butoxycarbonyl Viloxazine

Standard Operating Procedure & Safety Architecture: Handling rac N-tert-Butoxycarbonyl Viloxazine As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure & Safety Architecture: Handling rac N-tert-Butoxycarbonyl Viloxazine

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, highly reliable framework for handling rac N-tert-Butoxycarbonyl Viloxazine (CAS 1330189-29-1)[1].

rac N-Boc-Viloxazine is a critical synthetic intermediate used in the development of Viloxazine, a selective norepinephrine reuptake inhibitor (SNRI). The addition of the tert-butoxycarbonyl (Boc) protecting group fundamentally alters the physical chemistry of the molecule, rendering it highly lipophilic. In its solid state, it often presents as a fine, statically charged powder that is highly prone to aerosolization. Consequently, standard benchtop handling is insufficient; stringent engineering controls and targeted Personal Protective Equipment (PPE) are required to prevent dermal absorption and respiratory exposure[2].

Engineering Controls & Quantitative Safety Parameters

Relying solely on PPE is a critical failure in laboratory safety architecture. The primary line of defense against aerosolized pharmaceutical intermediates is a properly calibrated chemical fume hood[3].

Table 1: Critical Operational Parameters

Safety ParameterRequired SpecificationMechanistic Causality
Fume Hood Face Velocity 60 – 110 feet per minute (fpm)Velocities <60 fpm fail to capture heavy organic dust. Velocities >110 fpm create turbulent eddies that blow powder back into the operator's breathing zone[3].
Sash Operating Height ≤ 18 inches (or certified mark)Maintains laminar airflow across the airfoil and provides a physical polycarbonate shield against accidental splashes[3].
Glove Thickness ≥ 0.11 mm (Nitrile, EN 374)Provides the minimum required barrier thickness to prevent the permeation of lipophilic organic intermediates through the stratum corneum[2].
Working Distance ≥ 6 inches inside the hoodPrevents the disruption of the air curtain at the sash plane, ensuring 100% capture of aerosolized particulates[3].

Personal Protective Equipment (PPE) Matrix

Under OSHA standard 29 CFR 1910.132, the following PPE is mandatory for handling Boc-protected pharmaceutical intermediates[4].

  • Eye/Face Protection: ANSI Z87.1 / EN 166 certified chemical safety goggles. Why: Safety glasses with side shields do not provide an adequate seal against fine, airborne organic dust[4].

  • Hand Protection: Powder-free nitrile gloves. Why: Nitrile offers superior resistance to organic compounds compared to latex. Gloves must be inspected for micro-tears prior to handling[2].

  • Body Protection: A fully buttoned, flame-resistant (or heavy cotton) laboratory coat. Why: Acts as a physical barrier to prevent statically charged powder from settling on personal clothing and being transported outside the laboratory[2].

Step-by-Step Operational Workflow

Handling lipophilic, statically charged powders requires precision to prevent contamination and ensure dosing accuracy.

Phase 1: Preparation & Weighing

  • Verify Engineering Controls: Confirm the fume hood monitor displays a face velocity between 60 and 110 fpm before opening the chemical container[3].

  • Don PPE: Equip standard nitrile gloves, lab coat, and chemical safety goggles[4].

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance inside the fume hood. Expert Insight: Boc-protected amines accumulate static charge. Using standard plastic boats will cause the powder to repel, aerosolize, and coat the interior of the balance.

  • Transfer: Use a grounded, non-sparking micro-spatula to transfer rac N-Boc-Viloxazine from the source vial to the weighing boat[2].

Phase 2: Dissolution & Decontamination 5. Solvent Addition: If preparing a stock solution, slowly pipette the organic solvent (e.g., Dichloromethane or Ethyl Acetate) directly onto the powder. Do not squirt forcefully, as the kinetic energy will generate hazardous aerosols. 6. Primary Decontamination: Wipe the spatula and balance pan with a cleanroom wipe dampened with Isopropyl Alcohol (IPA). Expert Insight: Because the intermediate is highly lipophilic, water is an ineffective primary decontaminant. An organic solvent is required to dissolve and lift the residue. 7. Secondary Wash: Follow up with a distilled water wipe to remove any residual IPA and prevent solvent buildup in the hood.

HandlingWorkflow N1 1. Pre-Operation Clearance N2 2. Verify Fume Hood (60-110 fpm) N1->N2 N3 3. Don Required PPE (Goggles, Nitrile, Coat) N2->N3 N4 4. Anti-static Weighing N3->N4 N5 5. Transfer & Dissolution N4->N5 N6 6. Tool Decontamination (IPA/Water) N5->N6

Operational Workflow for Handling rac N-Boc-Viloxazine

Environmental Compliance & Disposal Plan

The disposal of pharmaceutical intermediates is heavily scrutinized. Under the EPA’s Management Standards for Hazardous Waste Pharmaceuticals (40 CFR 266 Subpart P), the disposal of pharmaceutical active ingredients and their direct intermediates into the municipal sewer system is strictly prohibited [5].

rac N-Boc-Viloxazine is biologically active and environmentally persistent. Wastewater treatment plants are not equipped to filter these complex organic molecules, leading to aquatic toxicity if sewered[5].

  • Solid Waste: Contaminated gloves, cleanroom wipes, and weighing boats must be placed directly into a designated RCRA solid hazardous waste bin[6].

  • Liquid Waste: Any solvent mixtures or mother liquors containing the intermediate must be segregated into clearly labeled halogenated or non-halogenated waste carboys for high-temperature incineration[6].

DisposalPlan W1 N-Boc-Viloxazine Waste W2 Waste State? W1->W2 W3 Solid Waste (PPE, Weighing Boats) W2->W3 Solid W4 Liquid Waste (Solvent Mixtures) W2->W4 Liquid W5 RCRA Solid Waste Bin (Incineration) W3->W5 W6 Designated Solvent Carboy (Incineration) W4->W6 W7 Sewer Disposal (PROHIBITED BY EPA) W4->W7 Illegal

EPA-Compliant Waste Disposal Decision Tree for Pharmaceutical Intermediates

References

  • Laboratory Safety Chemical Fume Hoods. Occupational Safety and Health Administration (OSHA). URL:[Link]

  • Laboratory Safety Guidance (PPE & Handling). Occupational Safety and Health Administration (OSHA). URL:[Link]

  • EPA Finalizes Long-Awaited Pharmaceutical Hazardous Waste Rule. Quarles & Brady LLP. URL:[Link]

  • CAS RN 1330189-29-1 (rac N-tert-Butoxycarbonyl Viloxazine). Fisher Scientific. URL:[Link]

Sources

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